Cobalt;nickel;oxoplatinum
Description
Contextualizing Trimetallic Oxo-Systems in Contemporary Inorganic Chemistry and Materials Science
Trimetallic oxo-systems are compounds that feature three different metals linked by oxygen bridges. acs.orgresearchgate.net In the realm of inorganic chemistry, these systems are of great interest due to the complex interplay between the constituent metals, which can lead to novel electronic and magnetic properties. colab.wsresearchgate.net The presence of multiple, distinct metal cations within a single structural framework allows for a high degree of tunability.
In materials science, the focus on trimetallic oxides is driven by the potential for creating materials with superior performance compared to their single or bimetallic counterparts. researchgate.net The combination of cobalt, nickel, and platinum is particularly noteworthy. Cobalt and nickel are earth-abundant transition metals known for their catalytic activity and interesting magnetic and electronic properties. researchgate.netiaamonline.org Platinum, a precious platinum-group metal (PGM), is renowned for its exceptional catalytic prowess and stability. wikipedia.orgmdpi.com The integration of these three elements into a mixed metal oxo-system holds the promise of developing high-performance materials for a variety of applications. researchgate.netresearchgate.net
Fundamental Principles of Synergism in Cobalt, Nickel, and Platinum Catalytic Materials
Synergism is a key concept in the enhanced performance of trimetallic catalysts. It refers to the cooperative interaction between the different metallic components, resulting in a catalytic activity that is greater than the sum of the individual parts. dntb.gov.ua In cobalt, nickel, and platinum systems, this synergy manifests in several ways.
The electronic properties of the constituent metals can be modified through their interaction. For instance, the presence of cobalt and nickel can alter the electronic structure of platinum, optimizing its binding energy with reactants and intermediates in a catalytic cycle. hep.com.cn This electronic modulation can lead to lower activation barriers and increased reaction rates. Furthermore, the different metals can play distinct but complementary roles in a catalytic process. One metal might be responsible for activating a particular reactant, while another facilitates a subsequent chemical transformation. The formation of new active sites at the interfaces between the different metal oxides is also a crucial aspect of this synergistic effect. mdpi.com
Recent research has highlighted the significant synergistic effects in bimetallic systems like platinum-cobalt (B8599474), where the interaction between the two metals leads to new active catalytic sites and prevents the aggregation of platinum particles. mdpi.com The addition of a third metal, such as nickel, can further enhance these effects, leading to even more active and stable catalysts. nih.gov
Historical Development and Current Trends in Platinum-Group Metal and Transition Metal Oxide Composites
The development of composite materials combining platinum-group metals with transition metal oxides has a rich history rooted in the field of catalysis. Initially, research focused on supporting platinum nanoparticles on various oxide supports to enhance their dispersion and stability. Over time, the focus has shifted towards creating more intricate structures where the interaction between the platinum-group metal and the transition metal oxide is more intimate and controlled.
Early work in this area was largely driven by the needs of the automotive and petroleum refining industries, where platinum-based catalysts are essential. mdpi.com The primary goal was to maximize the catalytic efficiency while minimizing the use of expensive platinum. This led to the exploration of various transition metal oxides as supports and promoters.
Current trends in this field are moving towards the rational design of these composite materials at the nanoscale. researchgate.net Researchers are now able to synthesize highly complex nanostructures, including core-shell nanoparticles, alloys, and hierarchical assemblies, where the arrangement of the different metallic elements can be precisely controlled. nih.gov This level of control allows for the fine-tuning of the material's catalytic properties for specific applications, such as in fuel cells, water splitting, and fine chemical synthesis. espublisher.comoaepublish.com The exploration of trimetallic systems like cobalt-nickel-platinum represents the forefront of this research, with the aim of unlocking new levels of catalytic performance through carefully engineered synergistic interactions. ntu.edu.sgresearchgate.net
Structure
2D Structure
Properties
CAS No. |
477963-75-0 |
|---|---|
Molecular Formula |
CoNiOPt |
Molecular Weight |
328.71 g/mol |
IUPAC Name |
cobalt;nickel;oxoplatinum |
InChI |
InChI=1S/Co.Ni.O.Pt |
InChI Key |
IYPFCZUFQPGWQK-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pt].[Co].[Ni] |
Origin of Product |
United States |
Synthetic Strategies for Cobalt, Nickel, and Platinum Containing Oxide Systems
Solution-Based Approaches for Trimetallic Cobalt, Nickel, and Platinum Oxo-Compound Synthesis
Solution-based syntheses are foundational in the development of cobalt, nickel, and platinum-containing oxide materials. These methods leverage the chemical reactions of precursors in a liquid medium to achieve a high degree of control over the final product's morphology, composition, and crystal structure.
Electrodeposition Techniques for Thin Film and Nanoparticle Architectures
Electrodeposition is a versatile and cost-effective method for synthesizing thin films and nanoparticles of cobalt-nickel-platinum oxides directly onto a conductive substrate. This technique involves the reduction of metal ions from an electrolyte solution onto an electrode surface by applying an electrical potential or current. The morphology, composition, and thickness of the deposited material can be finely tuned by controlling parameters such as electrolyte composition, pH, temperature, current density, and deposition time.
For instance, smooth, compact, and bright films of nickel and cobalt oxides have been electrodeposited onto platinum and graphite electrodes from acetate aqueous solutions. osti.gov This process can be extended to create trimetallic Co-Ni-Pt oxide films. The electrodeposition of Co-rich Co-Pt thin films has been achieved from an amino-citrate based electrolyte. researchgate.net Furthermore, the presence of Ni oxide in electrodeposited PtNi nanoparticles can promote an increase in metallic Pt and a decrease in Pt oxide states, which is beneficial for catalytic activity. nih.gov
The technique allows for the creation of various architectures, from uniform thin films to complex nanostructures. For example, the electrodeposition of Pt-Ni nanoparticles on graphene has been demonstrated as a viable method for creating electrocatalysts. nih.gov The process can be tailored to control the stoichiometry of the resulting thin films by altering the metal ion ratios within the electrolyte. mdpi.com
| Parameter | Influence on Deposition | Example System | Reference |
| Electrolyte Composition | Controls the elemental ratio in the alloy | CoPt and CoPtP films from pyrophosphate and chloroplatinic acid baths | frontiersin.org |
| Current Density | Affects microstructure and magnetic properties | Co-rich Co-Pt thin films | researchgate.net |
| Substrate | Influences growth orientation and properties | Ru underlayer for oriented hexagonal Co-Pt phase | researchgate.net |
| Additives | Can prevent cracking and improve deposit quality | Glycine or 1-proline for crack-free Co-Pt deposits | researchgate.net |
Microemulsion and Polyol Reduction Synthesis of Trimetallic Nanoparticles
Microemulsion and polyol reduction methods are prominent liquid-phase techniques for the synthesis of well-defined trimetallic nanoparticles with controlled size and composition.
The microemulsion method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically water and oil) stabilized by a surfactant. The aqueous microdroplets act as nanoreactors, confining the synthesis of nanoparticles to a very small volume, which allows for precise control over particle size. frontiersin.org This technique has been successfully used to prepare various trimetallic nanoparticles, such as Pt/Pd/Fe and carbon-supported Pd/Co/Au. acs.org
The polyol process employs a high-boiling point alcohol, such as ethylene glycol, which serves as both the solvent and the reducing agent. frontiersin.org This method is valued for its ability to produce nanoparticles with controlled size, shape, and crystallinity, while preventing agglomeration and oxidation. acs.org The synthesis of binary PtNi alloy nanoparticles has been achieved through a modified polyol process. researchgate.net This process can be extended to trimetallic systems by co-reducing the respective metal precursors. The polyol method has been reported for synthesizing various metal nanoparticles due to its simplicity and effectiveness. researchgate.net
| Synthesis Method | Key Features | Example Nanoparticles | Reference |
| Microemulsion | Water-in-oil droplets as nanoreactors, precise size control. | Pt/Pd/Fe, Pd/Co/Au | frontiersin.orgacs.org |
| Polyol Reduction | High-boiling alcohol as solvent and reducing agent, control over size and shape. | PtNi, CoPt | researchgate.net |
Co-precipitation and Solution Combustion Routes for Mixed Oxides
Co-precipitation and solution combustion are straightforward and effective methods for producing homogeneous mixed metal oxides.
The co-precipitation method involves the simultaneous precipitation of multiple metal cations from a solution by adding a precipitating agent. This technique is widely used for the synthesis of transition metal-based trimetallic nanoparticles and mixed oxides due to its simplicity and ability to achieve good homogeneity. acs.orgn-bri.org The process generally involves nucleation, growth, and sometimes agglomeration of particles. mdpi.com Cobalt nickel mixed oxides with varying Co/Ni ratios have been prepared using this method. scispace.com The key to this method is maintaining uniform precipitation conditions to ensure a homogeneous distribution of the metal ions in the final product.
Solution combustion synthesis (SCS) is a rapid, energy-efficient technique that involves the exothermic reaction of an aqueous solution containing metal nitrates (oxidizers) and a fuel (e.g., glycine, urea). ipme.ru When the solution is heated, it undergoes a self-sustaining combustion reaction, producing a voluminous, nanocrystalline oxide powder. ipme.ru This method has been successfully applied to prepare various mixed oxide catalysts, including Ni-, Cu-, or Co-based systems. mdpi.com SCS is known for producing materials with high surface area and porosity, which are desirable characteristics for catalytic applications. rsc.org
Electrospinning for Nanofiber Production
Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution. By incorporating metal precursors into the polymer solution, it is possible to create composite nanofibers that can be subsequently calcined to yield metal oxide or metallic alloy nanofibers. This method allows for the fabrication of one-dimensional nanostructures with tunable diameters and compositions. uwaterloo.ca
The process involves applying a high voltage to a polymer solution, which causes a jet of the solution to be ejected towards a collector. As the solvent evaporates, a solid nanofiber is formed. Platinum-cobalt (B8599474) alloy nanowires (PtCoNW) have been successfully prepared using this technique by electrospinning a solution containing polyvinylpyrrolidone (PVP), hexachloroplatinic acid, and cobalt acetate. uwaterloo.ca Similarly, cobalt nanofibers encapsulated in a graphite shell have been produced by calcining electrospun nanofibers of cobalt acetate and poly(vinyl alcohol). researchgate.net This method provides a platform for creating materials with high surface area and unique morphologies, which can be advantageous in applications such as catalysis. acs.org
Advanced Fabrication and Solid-State Synthesis of Cobalt, Nickel, and Platinum Oxo-Materials
While solution-based methods are prevalent, advanced fabrication and solid-state synthesis techniques offer alternative routes to produce cobalt, nickel, and platinum-containing oxo-materials, often with unique structural characteristics. Solid-state synthesis typically involves the reaction of solid precursors at high temperatures to form the desired product. These methods are crucial for producing bulk materials and can be adapted for thin-film deposition.
Advanced fabrication techniques may include methods like chemical vapor deposition (CVD) and physical vapor deposition (PVD), which are used to create high-purity thin films and coatings. For instance, while not specific to the trimetallic oxide, the synthesis of cobalt oxide and mixed cobalt oxides has been reported using chemical spray pyrolysis and chemical vapor deposition. nih.gov These techniques allow for precise control over film thickness and composition.
Another approach involves the thermal decomposition of pre-synthesized precursors. For example, mixed cobalt iron oxide nanoparticles can be obtained by thermally decomposing a precursor that was pre-synthesized via the reaction between a metal salt solution and an O-donor ligand. researchgate.net This general principle can be extended to the Co-Ni-Pt system.
Thermal Decomposition of Metal-Organic Precursors for Oxide Formation
Thermal decomposition of metal-organic precursors is a widely utilized bottom-up approach for synthesizing mixed-metal oxides. This method involves heating a precursor, which contains the desired metals bonded to organic ligands, to a temperature where it decomposes, leaving behind a metal oxide residue. The organic components are volatilized and removed, while the metal atoms react with an oxygen source, often atmospheric air or oxygen released from the precursor itself, to form the oxide.
The choice of metal-organic precursor is critical as it influences the composition and properties of the final oxide material. Common precursors include metal salts of aliphatic carboxylic acids, such as acetates, and more complex coordination compounds. For instance, the thermal decomposition of nickel and cobalt acetates proceeds through a primary cleavage step to form metal oxide and anhydride. researchgate.net Subsequent pyrolysis of the anhydride results in a mixture of products including the metal, metal oxide, and metal carbide. researchgate.net Similarly, the decomposition of cobalt carbonate (CoCO3) in an inert atmosphere yields cobalt(II) oxide (CoO) at temperatures above 300°C, while decomposition in the presence of oxygen preferentially generates cobalt(II,III) oxide (Co3O4). researchgate.net
In the context of cobalt, nickel, and platinum systems, multinuclear complexes can serve as single-source precursors. A study on the thermal decomposition of Co(III), Ni(II), and Pt(II) complexes with N-allyl-N'-(4'-methylthiazol)-2ylthiourea demonstrated that these compounds decompose in distinct stages. rajpub.com The process, analyzed through thermogravimetry (TG), differential thermogravimetry (DTG), and differential thermal analysis (DTA), typically involves an initial mass loss corresponding to the elimination of organic radicals, followed by further decomposition to yield the free metals or metal sulfides as the final residue, depending on the specific complex. rajpub.com By controlling the atmosphere (e.g., air or oxygen), this process can be adapted to yield the corresponding mixed-metal oxides.
The decomposition temperature is a key parameter influencing the final product. Lower decomposition temperatures and controlled heating rates can lead to smaller particle sizes in the resulting oxides. researchgate.net The general process can be summarized in the following table.
| Precursor Type | Metal(s) | Typical Decomposition Products | Influencing Factors |
| Metal Acetates | Co, Ni | Metal Oxide, Metal, Metal Carbide | Atmosphere, Temperature |
| Metal Carbonates | Co | CoO, Co3O4 | Atmosphere (Inert vs. Oxygen) |
| Thiazolylthiourea Complexes | Co, Ni, Pt | Free Metal, Metal Sulfide (B99878) | Complex Structure, Atmosphere |
Pulsed Underwater Spark Discharges for Nanoparticle Generation
Pulsed underwater spark discharge is a top-down physical method for generating nanoparticles. This technique involves applying a pulsed high voltage between two metal electrodes submerged in a dielectric liquid, typically deionized water. The high voltage generates a plasma spark between the electrodes. The extreme conditions within the plasma, characterized by high temperature and pressure, cause small amounts of the electrode material to erode and break off, forming nanoparticles in the surrounding liquid.
This method is considered an efficient and environmentally friendly technique for synthesizing metal and metal oxide nanoparticles. When the discharge occurs in water, the eroded metal atoms and nanoparticles react with the oxygen present to form oxides. For systems containing cobalt and nickel, spark discharges between Co-Ni electrodes in distilled water have been used to synthesize both Co and Ni nanoparticles and their corresponding oxides.
The composition of the resulting nanoparticles is heavily influenced by the electrode configuration. Research has shown that when using mixed-metal electrodes (e.g., a Co anode and a Ni cathode), the majority of the nanoparticles produced originate from the anode. The process parameters, such as the applied voltage and the pulse width of the discharge, are critical in determining the characteristics of the synthesized nanoparticles.
| Parameter | Influence on Nanoparticle Generation |
| Electrode Material | Determines the elemental composition of the nanoparticles. |
| Dielectric Liquid | Water is typically used to facilitate oxide formation. |
| Applied Voltage | Affects the energy of the spark and the rate of electrode erosion. |
| Pulse Width | Influences the duration of the plasma and interaction with the liquid. |
Influence of Synthesis Parameters on Cobalt, Nickel, Platinum Oxo-Morphology and Phase Composition
Control of Nanoparticle Size, Shape, and Distribution
The functional properties of cobalt, nickel, and platinum-containing oxides are intrinsically linked to their morphology, including nanoparticle size, shape, and distribution. rsc.orgrsc.org Various synthesis parameters can be precisely tuned to control these characteristics.
In chemical synthesis methods, such as co-precipitation or hydrothermal reactions, several factors are key. The pH of the reaction medium can strongly influence particle morphology; for example, the synthesis of boehmite (an aluminum oxide precursor) yields different nanoparticle shapes and sizes depending on the pH of the aqueous solution. academie-sciences.fr The concentration of precursors and the use of surfactants or capping agents can govern the growth process, with the ratio of surfactant to precursor often determining the final particle size. acs.org
Temperature and reaction time are also critical variables. In the synthesis of Pt-Co alloy nanoparticles using a microreactor, higher temperatures (e.g., 95°C) produced larger particles (average diameter of 17.9 nm) compared to those synthesized at room temperature. frontiersin.org The residence time in the reactor also plays a crucial role; for nickel nanoparticle synthesis, a short residence time of less than one second was necessary to achieve a monodispersed size distribution. frontiersin.org Supercritical fluid synthesis offers another route for control, where the tunable properties of solvents like supercritical water or ethanol (B145695) allow for facile manipulation of nanoparticle size and shape. rsc.orgrsc.org
The following table summarizes key parameters and their effects on nanoparticle morphology.
| Synthesis Parameter | Effect on Morphology | Example System |
| Temperature | Higher temperatures generally lead to larger particle sizes. | Pt-Co Alloy Nanoparticles frontiersin.org |
| Reaction/Residence Time | Shorter times can lead to smaller, more uniform particles. | Ni Nanoparticles frontiersin.org |
| pH of Medium | Strongly influences nanoparticle shape and size. | Boehmite Nanoparticles academie-sciences.fr |
| Precursor Concentration | Affects nucleation and growth rates, influencing size. | General Metal Oxides |
| Surfactants/Capping Agents | Modulate crystal face growth rates to control shape and prevent aggregation. | General Metallic Nanocrystals acs.org |
Formation of Core-Shell Structures and Alloyed Phases
Synthesizing advanced nanostructures, such as core-shell particles and ordered alloy phases, is crucial for enhancing the performance of Co-Ni-Pt oxide materials in applications like catalysis. These structures can create synergistic effects between the different metals and improve stability.
Core-Shell Structures: These nanoparticles consist of a core of one material and a shell of another. This architecture is beneficial for catalysis, where an active and expensive metal like platinum can form a thin shell over a less expensive core. A class of highly active and stable Pt-Co nanocatalysts has been developed featuring ordered Pt3Co intermetallic cores with a 2-3 atomic-layer-thick platinum shell. researchgate.netnih.gov This structure combines the stability of the ordered intermetallic core with the high catalytic activity of the Pt-rich shell. researchgate.netnih.gov Another example involves the in-situ growth of core-shell nanorods, such as CoO@NiCo layered double hydroxide (B78521), which demonstrates a method for creating complex, multi-component oxide architectures. rsc.org Surface doping of pre-formed core-shell particles, like adding cobalt to Pd@Pt nanoparticles, is another strategy to further enhance catalytic properties and durability. alifeizabadi.com
Alloyed Phases: Alloying cobalt, nickel, and platinum can lead to materials with properties superior to the individual components. The formation of an ordered intermetallic phase, as seen in the Pt3Co core, is a key example. researchgate.net These ordered structures are often achieved through high-temperature annealing, which allows the atoms to arrange into a thermodynamically stable crystal lattice. researchgate.net The synthesis of Pt-Co alloy nanoparticles has been successfully achieved in a microreactor by mixing aqueous solutions of metal ion precursors with a reducing agent, demonstrating that rapid mixing can produce homogenous alloyed nanoparticles rather than separate particles of each metal. frontiersin.org
Achieving Specific Crystalline Phases (e.g., Spinel, Amorphous, Polycrystalline)
The crystalline phase of a cobalt, nickel, and platinum-containing oxide significantly dictates its electronic and catalytic properties. Control over the crystallinity—whether amorphous, polycrystalline, or a specific single-crystal phase like spinel—is a critical aspect of synthesis.
The spinel structure is particularly important for cobalt and nickel-based oxides. Spinel NiCo2O4, for example, has been synthesized using methods like a two-step solvothermal reaction followed by annealing, or via a hydrothermal process. nih.govresearchgate.netrsc.org In the NiCo2O4 inverse spinel structure, Ni²⁺ ions occupy octahedral sites, while Co ions are distributed between both octahedral (Co³⁺) and tetrahedral (Co²⁺) sites. nih.govscispace.com The specific distribution of these cations within the spinel lattice is crucial for the material's electrochemical performance.
Introducing platinum into a cobalt oxide spinel lattice has also been achieved. Highly crystalline, platinum-substituted cobalt oxide (Co3-xPtxO4) has been synthesized using a solution combustion method. csic.es This technique involves dissolving metal precursors (cobalt nitrate and hexachloroplatinic acid) with a fuel (urea) in water and heating the solution to initiate a rapid, self-sustaining combustion reaction that yields the crystalline oxide. csic.es X-ray diffraction analysis of these materials confirmed the formation of a pure cubic spinel phase without any separate peaks related to platinum or platinum oxides, indicating that the platinum ions were successfully incorporated into the Co3O4 host lattice. csic.es
The choice of synthesis method and subsequent treatments, like annealing temperature, are the primary levers for controlling the final crystalline phase. For example, co-precipitation followed by calcination at a specific temperature (e.g., 500°C) can be used to produce ternary metal oxides with a spinel structure. scispace.comchalcogen.ro
Advanced Characterization Methodologies for Cobalt, Nickel, and Platinum Oxo Systems
Spectroscopic Techniques for Elemental Composition and Chemical State Analysis
Advanced spectroscopic methodologies are indispensable for the in-depth characterization of cobalt, nickel, and platinum oxo-systems. These techniques provide critical insights into the elemental makeup, chemical states, local atomic arrangements, and electronic properties that govern the materials' functionality.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within the top 1-10 nanometers of a material. thermofisher.cnnih.govmccrone.com The method involves irradiating a sample with X-rays, causing the emission of core-level electrons. mccrone.comthermofisher.com The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment, allowing for the identification of different oxidation states. mccrone.comthermofisher.cn
In the context of Co-Ni-Pt oxo-systems, XPS is vital for distinguishing between different valence states such as Co²⁺ and Co³⁺, or Ni²⁺ and Ni³⁺. The analysis of high-resolution spectra of the Co 2p and Ni 2p regions is particularly informative. These spectra often exhibit complex features, including spin-orbit splitting (into 2p₃/₂ and 2p₁/₂ components) and "shake-up" satellite peaks, which serve as fingerprints for specific oxide phases. nih.govresearchgate.netsemanticscholar.org For instance, the presence and intensity of satellite structures are key indicators for identifying NiO or CoO. nih.gov In studies of cobalt-based catalysts, XPS has been successfully used to quantify the different phases of cobalt, such as Co₉S₈, CoMoS, and Co(II) oxide, and to track their oxidation upon air exposure. thermofisher.cn
Similarly, XPS can differentiate between metallic platinum (Pt⁰) and its various oxidized forms (e.g., Pt²⁺ in PtO, Pt⁴⁺ in PtO₂). This is critical for applications in catalysis, where the oxidation state of platinum at the surface dictates its reactive properties. nih.gov The technique's ability to provide quantitative data on surface composition makes it an invaluable tool for understanding the surface chemistry that drives the performance of these complex oxide materials. nih.govthermofisher.com
| Element/Region | Oxidation State | Approximate Binding Energy (eV) for 2p3/2 | Key Spectral Features |
|---|---|---|---|
| Co 2p | Co²⁺ (e.g., in CoO) | ~780.0 - 781.5 | Strong shake-up satellite peaks at higher binding energies. nih.gov |
| Co 2p | Co³⁺ (e.g., in Co₂O₃, CoOOH) | ~779.5 - 780.5 | Weak or absent satellite peaks. nih.gov |
| Co 2p | Mixed (Co³O₄) | ~780.0 | Contains contributions from both Co²⁺ and Co³⁺, with characteristic satellite features. nih.gov |
| Ni 2p | Ni²⁺ (e.g., in NiO) | ~854.0 - 855.5 | Prominent shake-up satellites. nih.gov |
| Ni 2p | Ni³⁺ (e.g., in NiOOH) | ~855.5 - 857.0 | Different satellite structure compared to Ni²⁺. nih.gov |
| Pt 4f | Pt⁰ (Metallic) | ~71.2 (4f7/2) | Sharp, symmetric peaks. |
| Pt 4f | Pt²⁺ (PtO) | ~72.5 (4f7/2) | Shifted to higher binding energy relative to Pt⁰. |
| Pt 4f | Pt⁴⁺ (PtO₂) | ~74.5 (4f7/2) | Further shifted to higher binding energy. |
X-ray Absorption Spectroscopy (XAS): Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) for Local Atomic Structure and Electronic Configuration
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information on the local atomic and electronic structure of materials, regardless of their crystallinity. nih.govmdpi.com The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), analyzes the region near the absorption edge. acs.orgnih.gov The precise energy and shape of the absorption edge are highly sensitive to the oxidation state and coordination environment (e.g., tetrahedral vs. octahedral symmetry) of the absorbing atom. desy.de For instance, in situ XANES studies on Co/Pt nanoparticles have been used to monitor the oxidation state of cobalt under different gas environments, revealing that the presence of platinum facilitates the reduction of cobalt oxides. acs.org The spectra can clearly show changes in the chemical state of Co, with the Co²⁺ state being predominant under reducing conditions and the Co³⁺ state under oxidizing conditions. desy.de
EXAFS refers to the oscillatory structure extending several hundred eV above the absorption edge. libretexts.org Analysis of these oscillations provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. nih.govlibretexts.org This makes EXAFS particularly valuable for characterizing the structure of amorphous or highly disordered materials like many complex oxides. mdpi.comresearchgate.net Studies on cobalt oxides have used EXAFS to determine the local structure around cobalt atoms, identifying Co-O bond lengths and coordination changes that occur during catalytic reactions. acs.orgresearchgate.net In Co-Ni-Pt systems, EXAFS can be used to probe the specific bonding environment of each metal, revealing details about M-O and M-M (metal-metal) bond distances and how they are affected by composition and processing. researchgate.net
| Technique | Information Obtained | Example Application in Co-Ni-Pt Oxo-Systems |
|---|---|---|
| XANES | Oxidation state, coordination geometry, electronic configuration. | Tracking the shift in the Co K-edge to determine the ratio of Co²⁺/Co³⁺ under reaction conditions. desy.de |
| EXAFS | Bond distances, coordination numbers, neighboring atom identity. | Determining the Co-O and Ni-O bond lengths in mixed nickel-cobalt (B8461503) oxides. researchgate.netresearchgate.net |
Raman Spectroscopy for Vibrational Fingerprints of Oxide Phases
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a material. frontiersin.org These vibrations are highly specific to the crystal structure, symmetry, and chemical bonding within a compound, effectively providing a unique "vibrational fingerprint" for different oxide phases. frontiersin.org
For cobalt, nickel, and platinum oxides, Raman spectroscopy is exceptionally useful for phase identification. For example, the spinel Co₃O₄ exhibits distinct Raman-active modes (A₁g, Eg, and F₂g), with the most intense peak typically appearing around 690 cm⁻¹, assigned to the A₁g mode. researchgate.net This peak is associated with the symmetric stretching of Co-O bonds within the octahedral sites. researchgate.net In contrast, rock-salt CoO is theoretically Raman-inactive in its paramagnetic state, though broad bands may be observed in nanostructured forms or due to magnetic excitations in its antiferromagnetic phase. uh.edu
Similarly, various nickel oxides and hydroxides can be distinguished by their Raman spectra. researchgate.net The incorporation of nickel into a cobalt oxide lattice, or vice versa, often leads to shifts in the Raman peak positions and changes in their broadening, which can be correlated with structural strain or disorder. researchgate.net Raman spectroscopy has also been applied to various platinum oxides, allowing for the identification of phases such as PtO, Pt₃O₄, and PtO₂. semanticscholar.org The ability to perform measurements in situ allows researchers to monitor phase transformations in these materials under relevant operating conditions, such as during electrochemical processes. frontiersin.org
| Compound | Symmetry/Phase | Characteristic Raman Peak Positions (cm⁻¹) |
|---|---|---|
| Co₃O₄ | Spinel | ~194 (F₂g), ~480 (Eg), ~520 (F₂g), ~618 (F₂g), ~690 (A₁g). researchgate.net |
| NiO | Rock-salt | Characterized by broad one- and two-phonon scattering bands. |
| NiCo₂O₄ | Spinel | ~187 (F₂g), ~460 (Eg), ~503 (F₂g), ~660 (A₁g). researchgate.net |
| α-PtO₂ | Hexagonal | ~510 (Eg), ~715 (A₁g). semanticscholar.org |
| β-PtO₂ | Rutile-type | ~530 (Eg), ~740 (A₁g). semanticscholar.org |
Fourier Transform Infrared Spectroscopy (FTIR) for Molecular Interactions and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that measures the absorption of infrared radiation by a material. It is particularly sensitive to polar chemical bonds and is widely used to identify functional groups and study molecular interactions at surfaces.
In the analysis of cobalt, nickel, and platinum oxo-systems, FTIR is primarily used to identify the characteristic vibrations of metal-oxygen (M-O) bonds and to detect the presence of other species, such as hydroxyl groups (-OH) from hydroxides or surface-adsorbed water, and carbonates (CO₃²⁻) resulting from atmospheric CO₂ interaction. scispace.comrsc.org The far-infrared region (typically below 700 cm⁻¹) is where the fundamental M-O stretching and bending vibrations for transition metal oxides are observed. uh.edu For example, Co₃O₄ shows two characteristic IR-active bands around 570 and 665 cm⁻¹. iaea.org
FTIR is also a powerful tool for studying the surface chemistry of these oxides. rsc.org By monitoring the vibrational spectra of adsorbed probe molecules (like carbon monoxide or ammonia), one can characterize the nature of surface active sites, such as Lewis and Brønsted acid sites. scispace.com For instance, studies on cobalt oxides have shown that the surface of Co₃O₄ is highly reactive and can decompose adsorbed molecules like ammonia (B1221849) and methanol (B129727) at room temperature. scispace.comrsc.org This information is crucial for understanding the catalytic and sensing mechanisms of these materials.
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Significance in Co-Ni-Pt Oxo-Systems |
|---|---|---|
| O-H Stretching (H-bonded) | ~3000 - 3600 | Indicates presence of adsorbed water or metal hydroxides (e.g., Ni(OH)₂, Co(OH)₂). researchgate.net |
| H-O-H Bending | ~1620 - 1640 | Confirms presence of molecular water. researchgate.net |
| M-O Stretching/Bending | ~400 - 700 | Fingerprint region for specific oxide phases (e.g., Co₃O₄, NiO). uh.edu |
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions. rsc.org For transition metal oxides, the absorption features in the UV-Vis range are typically due to two main types of electronic transitions: d-d transitions and charge-transfer transitions. oup.comtheijes.com
The d-d transitions, which involve the excitation of electrons between d-orbitals of the metal ions, are often weak and appear in the visible region, contributing to the material's color. The energy of these transitions is sensitive to the oxidation state and coordination geometry of the metal ion. Charge-transfer transitions involve the transfer of an electron from the oxygen 2p orbitals to the metal d-orbitals (O 2p → M 3d) and are typically much more intense, occurring in the UV region. theijes.com
This technique is widely used to determine the optical band gap (Eg) of semiconducting oxides. youtube.com By analyzing the absorption edge, one can calculate the energy required to excite an electron from the valence band to the conduction band. researchgate.net For instance, the optical band gap of Co₃O₄ has been studied as a function of synthesis conditions. researchgate.net In situ UV-Vis spectroscopy can also be employed to monitor changes in the oxidation state of metal ions during electrochemical reactions, as different valence states (e.g., Co³⁺ vs. Co⁴⁺) exhibit distinct absorption features. chemrxiv.org
| Compound | Key Absorption Features | Typical Optical Band Gap (Eg) |
|---|---|---|
| Co₃O₄ | Two main absorption bands related to O²⁻→Co²⁺ and O²⁻→Co³⁺ charge transfers. researchgate.net | Two direct band gaps, typically around 1.4-1.6 eV and 2.2-2.5 eV. researchgate.net |
| NiO | Absorption edge in the near-UV region. | ~3.6 - 4.0 eV. |
| CoOx | A peak around 800 nm has been assigned to Co³⁺ oxidation. chemrxiv.org | Varies with stoichiometry and hydration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. nih.gov In the solid state, NMR is a powerful tool for structural elucidation, providing detailed information about the local coordination, connectivity, and symmetry of specific atomic sites. nih.gov
For Co-Ni-Pt oxo-systems, solid-state NMR can be applied to NMR-active isotopes like ⁵⁹Co, ⁶¹Ni, and ¹⁹⁵Pt. ⁵⁹Co NMR, in particular, is highly sensitive to the local environment of cobalt atoms. pascal-man.com The large chemical shift range and quadrupolar moment of the ⁵⁹Co nucleus make it an excellent probe for distinguishing between different cobalt sites and oxidation states (e.g., diamagnetic Co(III) vs. paramagnetic Co(II)). pascal-man.com It can provide information on the local structure in materials that may be poorly crystalline. rsc.org
Similarly, ¹⁹⁵Pt NMR is a well-established technique for characterizing platinum-containing compounds. scispace.com While its application directly to platinum oxides is less common than for molecular complexes, it can yield valuable data on the electronic structure and bonding at the platinum site. The primary challenges in applying solid-state NMR to these systems include spectral broadening due to paramagnetism (in Co(II) and Ni(II) compounds) and the low natural abundance of active isotopes like ⁶¹Ni. However, where applicable, NMR provides unique structural insights that are complementary to diffraction and other spectroscopic methods. nih.gov
| Isotope | Spin (I) | Key Information Obtainable |
|---|---|---|
| ⁵⁹Co | 7/2 | Distinguishes Co(III) (diamagnetic) from Co(II) (paramagnetic); sensitive to local symmetry and coordination. pascal-man.com |
| ⁶¹Ni | 3/2 | Provides information on Ni coordination environment; challenged by low natural abundance and paramagnetism. |
| ¹⁹⁵Pt | 1/2 | Large chemical shift range sensitive to oxidation state and ligand environment. scispace.com |
Mössbauer Spectroscopy for Iron, Cobalt, and Nickel Containing Catalytic Materials
Mössbauer spectroscopy serves as a powerful tool for probing the local electronic and magnetic environments of specific atomic nuclei. In the context of cobalt and nickel-containing catalysts, this technique can provide valuable information on oxidation states, coordination chemistry, and magnetic properties. For instance, in the study of nanosized nickel-substituted cobalt ferrites, Mössbauer spectroscopy revealed that the spectra of substituted samples consisted of a broad sextet, which could be resolved into two sub-sextets. researchgate.net These sub-sextets correspond to tetrahedrally and octahedrally coordinated iron cations, providing insight into the cation distribution within the ferrite (B1171679) structure. researchgate.net The analysis of Mössbauer data, in conjunction with X-ray diffraction (XRD), can indicate changes in the ratio of Fe³⁺ ions at different crystallographic sites with increasing nickel concentration. researchgate.net
Microscopic Techniques for Morphological and Structural Elucidation
Visualizing the physical and chemical attributes of catalytic materials at the nanoscale is crucial for understanding their behavior. Electron microscopy techniques are indispensable for this purpose, offering high-resolution imaging and elemental analysis capabilities.
Transmission Electron Microscopy (TEM) is a fundamental technique for imaging the morphology, size, and distribution of nanoparticles. researchgate.netacs.orgmdpi.com In the study of bimetallic catalysts, such as core-shell PtNi-Ni nanoparticles, in situ liquid cell TEM allows for the direct observation of their growth and evolution. rsc.org
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) provides images with contrast that is highly sensitive to the atomic number (Z-contrast) of the elements in the sample. myscope.trainingasu.edu This makes it particularly effective for visualizing the distribution of heavier elements like platinum in a matrix of lighter elements such as cobalt and nickel. myscope.training In HAADF-STEM, regions with higher atomic number elements appear brighter, enabling the identification of elemental segregation and the structure of core-shell nanoparticles. asu.edujeol.com The image intensity in HAADF is approximately proportional to the square of the atomic number, allowing for a qualitative and sometimes quantitative analysis of the elemental composition at the atomic scale. jeol.com The high resolution of modern aberration-corrected STEM instruments can be better than 0.05 nm, enabling atomic column-by-column analysis when combined with spectroscopic techniques. jeol.com
Table 1: Comparison of TEM and HAADF-STEM for Nanostructure Visualization
| Feature | Transmission Electron Microscopy (TEM) | High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) |
|---|---|---|
| Primary Contrast Mechanism | Diffraction and phase contrast | Atomic number (Z) contrast. myscope.training |
| Image Interpretation | Can be complex due to diffraction effects | More straightforward, brighter areas correspond to heavier elements. asu.edujeol.com |
| Information Obtained | Morphology, particle size and distribution, crystallographic information (with diffraction). researchgate.netacs.orgmdpi.com | Atomic-resolution imaging, elemental distribution, identification of core-shell structures. asu.edujeol.com |
| Resolution | High resolution, capable of resolving atomic lattices | Sub-ångström resolution is achievable with aberration correction. jeol.com |
Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface topography of materials at the micro and nanoscale. researchgate.netresearchgate.netmdpi.com It provides valuable information about the morphology, particle size, and aggregation state of catalytic powders. mdpi.commdpi.com
Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) allows for the elemental analysis of the sample. wikipedia.orgjeol.comresearchgate.net By scanning the electron beam across the sample surface, EDS can generate elemental maps that visualize the spatial distribution of cobalt, nickel, and platinum. jeol.comnih.govazom.com This is crucial for confirming the homogeneity of the elemental distribution in alloyed nanoparticles or for identifying the elemental composition of different phases within a composite material. azom.com The principle of EDS relies on the fact that each element emits characteristic X-rays with a unique energy spectrum when excited by an electron beam. wikipedia.org
Table 2: Applications of SEM and EDS in Catalyst Characterization
| Technique | Application | Information Provided |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology analysis | Particle shape and size, surface texture, and degree of agglomeration. researchgate.netresearchgate.netmdpi.com |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping | Identification of elements present and their spatial distribution across the sample surface. wikipedia.orgjeol.comresearchgate.net |
Diffraction Techniques for Crystallographic Information
Diffraction techniques are essential for determining the crystal structure and related properties of materials. X-ray diffraction is the most common method used for the characterization of polycrystalline materials.
X-ray Diffraction (XRD) is a powerful and non-destructive technique for the analysis of crystalline materials. malvernpanalytical.commyscope.training The primary application of XRD in the study of cobalt, nickel, and platinum oxo-systems is the identification of crystalline phases. malvernpanalytical.commyscope.trainingfiveable.me Each crystalline phase produces a unique diffraction pattern, which acts as a fingerprint for that material. malvernpanalytical.com By comparing the experimental diffraction pattern to databases of known materials, the phases present in a sample can be identified. myscope.trainingfiveable.me
Beyond phase identification, XRD can also be used to determine the average crystallite size of the nanoparticles. researchgate.netrigaku.comscribd.com This is typically done by analyzing the broadening of the diffraction peaks using the Scherrer equation. researchgate.netrigaku.com Furthermore, precise analysis of the peak positions can reveal information about lattice parameters and structural distortions, such as strain, within the crystal lattice. researchgate.net For instance, in Pt-Co alloy catalysts, XRD can be used to track changes in the unit cell parameter with varying particle size. researchgate.net In-situ high-temperature XRD can be employed to study the phase transformations that occur during the synthesis and thermal treatment of these materials. nih.gov
Table 3: Information Obtainable from X-ray Diffraction (XRD)
| Parameter | Method of Determination | Significance |
|---|---|---|
| Phase Identification | Comparison of diffraction pattern with standard databases. myscope.trainingfiveable.me | Determines the crystalline compounds present in the sample. malvernpanalytical.com |
| Crystallite Size | Analysis of peak broadening (e.g., using the Scherrer equation). researchgate.netrigaku.com | Provides an estimate of the average size of the coherently scattering domains. researchgate.net |
| Lattice Parameters and Strain | Precise measurement of peak positions. researchgate.net | Indicates changes in the crystal lattice due to alloying, defects, or stress. researchgate.net |
| Degree of Crystallinity | Analysis of the ratio of crystalline peaks to amorphous background | Quantifies the proportion of crystalline material in the sample |
Electrochemical Characterization for Catalytic Performance Assessment
Electrochemical methods are crucial for evaluating the catalytic activity and stability of cobalt, nickel, and platinum oxo-systems, especially for applications in fuel cells and electrolyzers. iikii.com.sgrsc.orgsemanticscholar.org Techniques such as cyclic voltammetry, linear sweep voltammetry, and chronoamperometry are commonly employed to assess the performance of these materials for reactions like the oxygen reduction reaction (ORR) and the hydrogen evolution reaction (HER). iikii.com.sg
For instance, the HER performance of CoPt bimetallic alloys can be evaluated in an acidic environment. iikii.com.sg Key performance indicators include the onset potential, the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²), and the Tafel slope, which provides insight into the reaction mechanism. iikii.com.sg A lower onset potential, a smaller overpotential, and a lower Tafel slope are indicative of a more efficient catalyst. iikii.com.sg Studies on Co₁₋ₓPtₓ alloys have shown that the composition significantly impacts the catalytic activity, with a Co₀.₅Pt₀.₅ composition exhibiting enhanced HER performance compared to other ratios and even commercial Pt catalysts. iikii.com.sg
Table 4: Electrochemical Parameters for Assessing HER Performance of CoPt Catalysts
| Catalyst | Onset Potential (mV) | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| Co₀.₂₅Pt₀.₇₅ NPs/C | 17.44 | 20.89 | Not specified |
| Co₀.₅Pt₀.₅ NPs/C | 16.67 | 19.85 | 19.60 |
| Co₀.₇₅Pt₀.₂₅ NPs/C | 24.54 | >23.61 | Not specified |
| Commercial Pt NPs/C | 20.70 | 23.61 | Not specified |
Data sourced from a study on CoPt bimetallic alloys for HER. iikii.com.sg
Cyclic Voltammetry (CV) for Electrochemical Response, Surface Area, and Redox Behavior
Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the electrochemical response, determine the electrochemically active surface area (ECSA), and probe the redox behavior of cobalt, nickel, and platinum oxo-systems. researchgate.netliverpool.ac.uknih.gov This method involves applying a linearly varying potential to an electrode and measuring the resulting current. nih.gov The obtained voltammogram provides valuable insights into the electrochemical processes occurring at the electrode-electrolyte interface.
In the study of platinum-substituted cobalt oxide (Co₃-ₓPtₓO₄) spinels, CV has been employed to assess their oxygen evolution reaction (OER) activity. unizar.es For undoped Co₃O₄ in a 0.5M KOH solution, CV reveals distinct redox peaks at 0.43 V and 0.49 V, which are attributed to the Co²⁺/Co³⁺ redox couple. unizar.es The introduction of platinum as a substituent influences the current density and redox features. For instance, a 0.25% Pt-substituted Co₃O₄ sample exhibits cobalt redox peaks at 0.5 V and 0.42 V. unizar.es
The current density, a key parameter for evaluating electrochemical activity, is significantly affected by the platinum content. In one study, the OER current density at 1.6 V for Co₃O₄ was 14.6 mA cm⁻². unizar.es For platinum-substituted samples, the current densities were 22.3 mA cm⁻², 20.3 mA cm⁻², and 17.4 mA cm⁻² for 0.25%, 0.5%, and 1% Pt substitution, respectively. unizar.es
| Catalyst | Pt Substitution (%) | Current Density at 1.6 V (mA cm⁻²) | Co²⁺/Co³⁺ Redox Peak (Anodic) (V) | Co²⁺/Co³⁺ Redox Peak (Cathodic) (V) |
| Co₃O₄ | 0 | 14.6 | 0.49 | 0.43 |
| Co₂.₉₉₂₅Pt₀.₀₀₇₅O₄ | 0.25 | 22.3 | 0.5 | 0.42 |
| Co₂.₉₈₅Pt₀.₀₁₅O₄ | 0.5 | 20.3 | - | - |
| Co₂.₉₇Pt₀.₀₃O₄ | 1 | 17.4 | - | - |
Furthermore, CV is instrumental in determining the ECSA of catalysts. iikii.com.sgmsu.ru For platinum-based catalysts, the ECSA is often calculated from the hydrogen adsorption/desorption region in the CV curve recorded in an acidic electrolyte. iikii.com.sgacs.org Studies on platinum-nickel (PtNi) and platinum-cobalt (B8599474) (PtCo) nanoparticles have utilized CV to determine their specific surface areas. acs.org In a 0.50 M aqueous H₂SO₄ solution, the specific surface areas of PtNi and PtCo nanoparticles were found to be 74.5 m² gPt⁻¹ and 33.1 m² gPt⁻¹, respectively. acs.org
The redox behavior of these systems is also elucidated by the characteristic peaks in their cyclic voltammograms. For Pt and Pt-based alloy electrodes, the CV typically shows regions corresponding to hydrogen adsorption/desorption, double-layer charging, and the formation and reduction of platinum oxides. researchgate.net The position and shape of these peaks can be influenced by the presence of other metals, such as nickel and cobalt, indicating a modification of the electronic structure and surface chemistry. researchgate.net
Potentiodynamic Polarization (PDP) for Corrosion and Stability Studies
Potentiodynamic polarization (PDP) is a widely used electrochemical technique for evaluating the corrosion behavior and stability of materials. mdpi.comnih.gov This method involves scanning the potential of a working electrode and measuring the resulting current density to construct a polarization curve. From this curve, key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined.
Studies on platinum-nickel (PtNi) and platinum-cobalt (PtCo) nanoparticles have employed PDP to investigate their stability in acidic environments. researchgate.netacs.org The corrosion characteristics of these nanocatalysts were assessed in a 0.50 M aqueous H₂SO₄ solution saturated with different gases (N₂(g), O₂(g), or H₂(g)). researchgate.netacs.org The nature of the dissolved gas was found to have a significant impact on the corrosion behavior. researchgate.netacs.org The nanoparticles were relatively stable in a hydrogen-saturated electrolyte, experienced slight corrosion in a nitrogen-saturated solution, and underwent significant corrosion in an oxygen-saturated environment. researchgate.netacs.org
The stability of the catalysts can also be evaluated by subjecting them to repeated potential cycling and monitoring the changes in their electrochemical surface area (ECSA). researchgate.net For both PtNi and PtCo nanoparticles, 500 CV cycles in the potential range of 0.05 V to 1.45 V resulted in a 50% reduction in their specific surface area, indicating degradation of the catalyst. acs.org
| Nanocatalyst | Gaseous Environment | Corrosion Behavior |
| PtNi-NPs | H₂(g) | Stable |
| PtNi-NPs | N₂(g) | Slight Corrosion |
| PtNi-NPs | O₂(g) | Significant Corrosion |
| PtCo-NPs | H₂(g) | Stable |
| PtCo-NPs | N₂(g) | Slight Corrosion |
| PtCo-NPs | O₂(g) | Significant Corrosion |
These findings highlight the importance of the operating environment on the durability of cobalt, nickel, and platinum oxo-systems. The presence of oxidizing species like oxygen can accelerate the corrosion process, leading to a loss of active surface area and a decline in catalytic performance.
Chronoamperometry and Electrochemical Impedance Spectroscopy (EIS) for Reaction Kinetics and Charge Transfer Resistance
Chronoamperometry and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for investigating reaction kinetics and charge transfer phenomena in electrochemical systems. researchgate.netrsc.org Chronoamperometry involves stepping the potential of the working electrode and monitoring the current as a function of time, providing insights into the rate of reaction. rsc.org EIS, on the other hand, applies a small amplitude AC potential perturbation over a range of frequencies to probe the impedance of the system, allowing for the determination of parameters such as charge transfer resistance (Rct). researchgate.netdiva-portal.org
In the study of platinum-substituted cobalt oxide (Co₃₋ₓPtₓO₄) for the oxygen evolution reaction (OER), chronoamperometry was used to assess the stability and long-term performance of the catalysts. unizar.es By holding the electrode at a constant potential, the current decay over time can be observed, which is indicative of catalyst deactivation or stability. unizar.es
EIS is particularly useful for deconvoluting the various resistance contributions within an electrochemical cell. researchgate.netjecst.org The resulting Nyquist plot can be fitted to an equivalent circuit model to extract values for the solution resistance (Rs), charge transfer resistance (Rct), and other impedance elements related to mass transport and double-layer capacitance. mit.edumdpi.com For instance, in studies of Ni-Co alloys, EIS has been used to measure the charge transfer resistance, which was found to be 21.21 kΩ in one particular study. researchgate.net
| Technique | Information Obtained | Application Example |
| Chronoamperometry | Reaction rate, stability over time | Assessing the long-term performance of Pt-substituted Co₃O₄ for OER. unizar.es |
| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct), solution resistance (Rs), double-layer capacitance | Determining the charge transfer resistance of Ni-Co alloy electrodes. researchgate.net |
Rotating Disk Electrode (RDE) and Rotating Ring-Disk Electrode (RRDE) Techniques for Kinetic Analysis
Rotating Disk Electrode (RDE) and Rotating Ring-Disk Electrode (RRDE) are hydrodynamic electrochemical techniques that provide precise control over mass transport, making them invaluable for kinetic analysis of electrode reactions. pineresearch.comkindle-tech.com In an RDE setup, the electrode is rotated at a controlled speed, inducing a well-defined laminar flow of the electrolyte towards the electrode surface. kindle-tech.comyoutube.com This allows for the separation of mass-transport effects from reaction kinetics. pineresearch.com
The RRDE is an extension of the RDE, featuring a concentric ring electrode around the central disk. wikipedia.orgpineresearch.com This configuration allows for the detection of reaction intermediates or products generated at the disk electrode as they are swept outwards to the ring. wikipedia.orgbeyond-battery.comnsf.gov
These techniques have been applied to study the oxygen reduction reaction (ORR) at platinized nickel (Pt(Ni)) and cobalt (Pt(Co)) coatings. researchgate.net By constructing Tafel plots from the RDE data, it was found that the presence of Ni and Co can either hinder or enhance the ORR kinetics depending on the initial potential of the voltammetric sweep. researchgate.net When a complete Pt oxide monolayer was formed, oxygen reduction was hindered. researchgate.net Conversely, when the initial potential was less positive, the presence of Ni and Co enhanced the ORR kinetics, which was attributed to an increase in dissociative oxygen chemisorption. researchgate.net
The Koutecký-Levich equation is often used to analyze RDE data to determine the kinetic current density (ik) and the number of electrons transferred (n) in the reaction. The equation relates the measured current density (i) to the kinetic current density and the mass-transport-limited current density (iL):
1/i = 1/ik + 1/iL
By plotting 1/i versus the inverse square root of the rotation rate (ω⁻¹/²), a straight line is obtained, and the kinetic parameters can be extracted from the intercept and slope.
RRDE experiments can provide further mechanistic insights. For example, in the context of the ORR, the ring electrode can be used to quantify the amount of hydrogen peroxide (H₂O₂) produced at the disk, which is an intermediate in the 2-electron reduction pathway of oxygen. youtube.com This allows for the determination of the reaction pathway (e.g., direct 4-electron reduction to water versus a 2-electron pathway via peroxide). youtube.com
Electrocatalytic Applications of Cobalt, Nickel, and Platinum Oxo Compounds
Oxygen Evolution Reaction (OER) on Cobalt, Nickel, and Platinum Oxo-Catalysts
The OER is a critical but often sluggish half-reaction in water electrolysis. Cobalt, nickel, and platinum oxo-compounds have emerged as promising catalysts to lower the energy barrier for this reaction.
Performance Enhancement Strategies in Alkaline and Neutral Media
To improve the efficiency of OER catalysts in alkaline and neutral environments, researchers focus on two main strategies: increasing the number of active sites and boosting the intrinsic activity of each site. nih.gov The former is achieved by tuning the catalyst's morphology, geometry, and textural parameters, while the latter involves modifying its crystal, band, and electronic structures. nih.gov
In neutral media, where the concentration of protons is low, developing efficient OER catalysts is more challenging. One approach involves the in situ generation of active species. For example, some cobalt-based catalysts can be electrochemically activated in alkaline media to form highly active species that then perform efficiently in neutral solutions. dntb.gov.ua
Role of Synergistic Effects in Trimetallic Systems
Trimetallic systems containing cobalt, nickel, and a third metal like iron or platinum often exhibit enhanced OER performance due to synergistic effects. frontiersin.orgnih.govresearchgate.net This synergy arises from the interplay between the different metal atoms, which can modify the electronic structure, improve charge transfer, and create more active catalytic sites. frontiersin.orgnih.govresearchgate.net
For example, in Fe-Co-Ni oxide systems, the combination of the three metals leads to a significant reduction in charge transfer resistance and a more homogeneous distribution of elements, resulting in superior OER activity compared to their mono- or bimetallic counterparts. frontiersin.orgresearchgate.net The presence of a highly conductive metal like copper alongside OER-active elements such as Fe, Co, and Ni can also lead to enhanced performance. frontiersin.org Similarly, the interaction between cobalt and iron in certain alloys can lower the activation energy for OER, thereby improving the reaction kinetics. frontiersin.org
Trimetallic catalysts can also feature discontinuous lattices and a higher density of surface defects, which are advantageous for the OER by exposing more active sites. nih.gov The combination of multiple metals can also favorably influence the adsorption energies of reaction intermediates and create unique active sites. researchgate.net
Table 1: OER Performance of Various Trimetallic Catalysts This table is interactive. Click on the headers to sort the data.
| Catalyst | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte | Reference |
|---|---|---|---|---|
| FeCoNiOx on Ni foam | 203 | 75 | Alkaline | researchgate.net |
| FeCoNiOx on glassy carbon | 240 | 45 | Alkaline | researchgate.net |
| Fe-Co-Ni | 302 (at 100 mA/cm²) | - | 1 M KOH | nih.gov |
| Mn-Co1.29Ni1.71O4 | 334.3 | 76.7 | 1.0 M KOH | mdpi.com |
Impact of Doping and Structural Modifications on OER Activity and Active Sites
Doping and structural modifications are key strategies to tune the OER activity of cobalt and nickel-based catalysts. The introduction of other elements can alter the electronic structure and create more favorable active sites. acs.org
For instance, doping Co3O4 with nickel has been shown to reduce the OER overpotential. acs.org Theoretical calculations suggest that Ni doping at an octahedral site in the surface layer of Co3O4 can lower the overpotential from 0.46 V to 0.34 V. acs.org Similarly, iron doping can also enhance OER activity by modifying the electronic properties of the catalyst. acs.orgacs.org The presence of Fe in Ni (oxy)hydroxides can increase their activity by up to 1000-fold. acs.org It is now widely accepted that the high activity sometimes observed with nickel oxides is due to the incidental incorporation of iron impurities from the electrolyte. acs.org
The active sites in these catalysts are often cobalt or nickel (oxy)hydroxides formed in situ during the OER process. rsc.orgnih.gov In binary cobalt and nickel phosphides, both NiOOH and CoOOH serve as active sites and contribute to the OER activity. rsc.org The ratio of these species can be tuned by adjusting the Ni/Co atomic ratio in the initial catalyst, with a specific ratio leading to optimal performance. rsc.org
Structural modifications, such as creating porous or hierarchical structures, can increase the electrochemically active surface area (ECSA), exposing more active sites for the reaction. researchgate.net
Hydrogen Evolution Reaction (HER) Facilitation by Cobalt, Nickel, and Platinum Oxo-Electrocatalysts
The HER is the other crucial half-reaction in water splitting. While platinum is the benchmark catalyst for HER, its high cost and scarcity drive the search for more abundant and cost-effective alternatives. Cobalt and nickel-based materials, sometimes in combination with platinum, offer promising solutions.
Investigation of HER Kinetics, Overpotentials, and Tafel Slopes
The efficiency of an HER electrocatalyst is evaluated based on its kinetics, overpotential, and Tafel slope. The overpotential is the extra potential required to drive the reaction at a certain rate, and a lower overpotential indicates higher efficiency. The Tafel slope provides insights into the reaction mechanism.
Trimetallic systems, such as those containing Co, Ni, and a third element, can exhibit excellent HER performance. For example, a Co-Ni-Graphene composite has been shown to have a Tafel slope of 84.5 mV/dec at a current density of 40 mA/cm². researchgate.net In some cases, single-atom catalysts, where individual metal atoms are dispersed on a support, can achieve very low overpotentials and Tafel slopes. oaepublish.com For instance, a catalyst with cobalt single atoms on a molybdenum sulfide (B99878) support demonstrated an overpotential of just 17 mV at 10 mA/cm². oaepublish.com
The addition of other transition metals to nickel-based catalysts can also significantly enhance HER activity. For example, doping nickel phosphide (B1233454) with boron and vanadium has been shown to modify its electronic structure, accelerating water dissociation and promoting the desorption of hydrogen intermediates. oaepublish.com
Table 2: HER Performance of Various Cobalt and Nickel-Based Catalysts This table is interactive. Click on the headers to sort the data.
| Catalyst | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Electrolyte | Reference |
|---|---|---|---|---|
| Hollow PtNiCu nanoparticles | 28 | 52.1 | 1.0 M KOH | nih.gov |
| RuNi HNRs | 25.6 | - | 1 M KOH | researchgate.net |
| Mn-Co1.29Ni1.71O4 | 203.5 | 113.6 | 1.0 M KOH | mdpi.com |
| Co-Ni-Graphene | - | 84.5 (at 40 mA/cm²) | - | researchgate.net |
| C-Co-MoS2 | 17 | - | - | oaepublish.com |
Design of Hollow and Multipod Structures for Enhanced HER
The morphology of the electrocatalyst plays a critical role in its performance. Hollow and multipod structures are particularly advantageous for HER as they offer a high surface area-to-volume ratio, exposing more active sites for the reaction. nih.govresearchgate.net
Hollow nanoparticles, such as those made from PtNiCu alloys, have demonstrated exceptional HER activity. nih.govresearchgate.net These structures can be synthesized through methods like galvanic displacement and oxidative etching. researchgate.net The synergistic interaction between the different metals in the alloy, combined with the unique hollow structure, leads to enhanced catalytic performance. nih.gov For instance, hollow PtNiCu nanoparticles with a low platinum content have shown an overpotential as low as 28 mV at 10 mA/cm² and a mass activity 5.62 times greater than commercial Pt/C catalysts. nih.gov
Similarly, the creation of hollow nanorods of bimetallic RuM (where M is Ni or Co) through a cation etching strategy has been shown to effectively enhance electrocatalytic activity due to their high specific surface areas. researchgate.net
Fuel Cell Electrocatalysis with Cobalt, Nickel, and Platinum Oxo-Materials
The development of efficient and cost-effective fuel cells is a cornerstone of future energy strategies. Nanostructured transition metal oxides (TMOs) are considered highly suitable candidates for electrocatalyst applications due to their catalytic activity, durability, and high efficiency. espublisher.comresearchgate.net Alloying platinum with transition metals such as cobalt and nickel has emerged as a key strategy to reduce the high cost associated with platinum-based catalysts while simultaneously improving performance. mdpi.commdpi.comgoogle.com These ternary systems leverage synergistic effects between the constituent metals to boost catalytic activity and stability in various fuel cell reactions. hep.com.cn
Methanol (B129727) Oxidation Reaction (MOR) Mechanisms and Performance
The mechanism for this enhancement is multifaceted. In Pt-Ni-Co systems, the non-platinum metals and their oxides create a "synergistic effect". researchgate.net The oxophilic nature of nickel and cobalt facilitates the formation of hydroxyl species (M-OH) on the catalyst surface at lower potentials than on pure platinum. These hydroxyl groups promote the oxidative removal of adsorbed CO intermediates, freeing up active platinum sites for further methanol adsorption. This is often referred to as the bifunctional mechanism. acs.orgresearchgate.net Furthermore, electronic effects, where cobalt and nickel atoms modify the d-band electronic structure of platinum, weaken the adsorption strength of CO, thus increasing CO tolerance and enhancing MOR kinetics. acs.org In catalysts composed solely of nickel and cobalt oxides, the formation of metal oxyhydroxide species (NiOOH, CoOOH) is the crucial step, as these species act as the primary catalytic sites for methanol oxidation. researchgate.netacs.org
The performance of these ternary catalysts shows significant improvement over traditional platinum or binary alloy catalysts. For instance, Co-Ni-Pt ternary alloy nanoparticles supported on carbon nanotubes have demonstrated superior mass activity for MOR. researchgate.net Research has shown that optimizing the atomic ratio of the constituent metals is crucial; for example, a Pt-Ru-Ni catalyst with a 60:30:10 atomic ratio exhibited higher methanol oxidation current densities than a commercial Pt-Ru catalyst. mdpi.com Similarly, ultrathin Pt-Co nanowires have shown exceptional mass activities, which are attributed to a combination of lattice strain and optimized compositions that create robust electronic interactions between the metals. mdpi.comsemanticscholar.org
Table 1: Performance of Various Co, Ni, and Pt-based Catalysts in Methanol Oxidation Reaction (MOR)
| Catalyst | Key Performance Metric | Comparison/Enhancement | Source(s) |
|---|---|---|---|
| Co1.5Ni1.5Pt1 NPs/CNTs | Mass Activity: 2537 mA mgPt-1 | 1.37 times higher than commercial Pt/C | researchgate.net |
| Pt53Co47/C NWs | Mass Activity: 2.15 A mgPt-1 | 4.78 times higher than commercial Pt/C | mdpi.comsemanticscholar.org |
| Pt-Ru-Ni (60:30:10)/C | Higher current density | Outperforms commercial Pt-Ru/C | mdpi.com |
| Ni-Co mixed tungstate | Current Density: 229 mA cm-2 | Demonstrates high activity for a non-PGM catalyst | nih.gov |
| Ni(OH)2-Co3O4-MWCNT | Peak Current Density: 4.2 A mg-1 | Shows superior MOR activity and high stability | acs.org |
Ethanol (B145695) Oxidation Reaction (EOR) Kinetics and Selectivity for Value-Added Products
The Ethanol Oxidation Reaction (EOR) is an attractive alternative to MOR for fuel cells due to ethanol's higher energy density, lower toxicity, and potential for renewable production from biomass. d-nb.info The reaction pathway for EOR is more complex than for MOR, involving the cleavage of either C-H or C-C bonds, which can lead to complete oxidation to CO₂ or partial oxidation to valuable chemicals like acetic acid. acs.orgacs.org
The kinetics of EOR on cobalt, nickel, and platinum oxo-materials are strongly influenced by the catalyst's composition and structure. Nickel (oxy)hydroxides are effective catalysts for EOR in alkaline media, with the Ni(II)/Ni(III) redox couple being the active site for the reaction. d-nb.info The incorporation of cobalt into the nickel hydroxide (B78521) structure has a positive effect, enhancing catalytic activity by improving the adsorption of alcohol molecules and reducing surface poisoning. d-nb.info For platinum-based catalysts, the surface structure is critical. Open surface facets, such as those on Pt{100}, tend to favor the cleavage of the C-C bond, leading to complete oxidation. acs.org Conversely, catalysts with a Pt-skin over a Pt-Co alloy have been shown to preferentially promote the partial oxidation of ethanol. acs.org
A significant advantage of using these multicomponent catalysts is the ability to control the selectivity of the EOR, steering the reaction towards value-added products instead of complete combustion to CO₂. Bimetallic Ni-Co oxide catalysts have demonstrated high Faradaic efficiency for the conversion of ethanol to acetate. rsc.org This is achieved by tuning the catalyst to favor the C-H bond cleavage pathway. Similarly, Pt₃Co nanoparticles with a "Pt-skin" surface have been shown to yield higher amounts of acetic acid compared to CO₂, making the process not only energy-generating but also a potential route for chemical synthesis. acs.org
Table 2: Performance and Selectivity of Co, Ni, and Pt-based Catalysts in Ethanol Oxidation Reaction (EOR)
| Catalyst | Key Performance / Selectivity Metric | Mechanism/Enhancement | Source(s) |
|---|---|---|---|
| Ni0.67Co0.33Ox NPs | Ethanol-to-acetate Faraday efficiency: 85.74% | Promotes selective oxidation to value-added products. | rsc.org |
| Pt3Co with Pt-skin | Mass Activity: 0.79 mA μgPt–1 (250% vs Pt/C) | Promotes partial oxidation to CH3COOH over CO2. | acs.org |
| PtnCo100-n NWs | High stability (25-26% activity retention vs 9% for Pt/C) | Enhanced stability due to robust electronic interactions. | semanticscholar.org |
| NiCo catalysts | Enhanced catalytic activity compared to Ni(OH)2 | Co improves alcohol adsorption and reduces surface poisoning. | d-nb.info |
Oxygen Reduction Reaction (ORR) Activity in Polymer Electrolyte Fuel Cells
Alloying platinum with 3d transition metals like cobalt and nickel is a highly effective strategy to enhance ORR activity. google.comnih.govresearchgate.net The improved performance is attributed to both geometric and electronic effects. The inclusion of Co and Ni atoms alters the Pt-Pt bond distance (lattice strain) and modifies the electronic structure of the platinum surface (ligand effect). mdpi.comnih.gov These changes optimize the adsorption energy of oxygen-containing intermediates, facilitating the preferred four-electron reduction pathway of oxygen directly to water and accelerating the reaction kinetics. nih.govnih.gov Ternary Pt-Ni-Co alloys often exhibit even greater activity than their binary counterparts, with research suggesting an efficiency order of PtNiCo > PtCo > PtNi. researchgate.net
A significant challenge for these alloy catalysts in the acidic environment of PEMFCs is their long-term stability, as the less noble metals like Co and Ni can leach out over time, leading to a loss of activity. hep.com.cnmdpi.com To address this, researchers have focused on creating more robust nanostructures. Synthesizing ordered intermetallic phases, such as L1₀-PtNiCo or L1₂-Pt(Fe, Co, Ni)₃, has proven to be a successful approach. mdpi.comacs.org These structures exhibit significantly enhanced durability, maintaining a large fraction of their initial mass activity even after tens of thousands of voltage cycles. mdpi.comacs.org
Table 3: Oxygen Reduction Reaction (ORR) Performance of Pt-Co-Ni Catalysts
| Catalyst | Key Performance / Durability Metric | Reason for Enhancement | Source(s) |
|---|---|---|---|
| L12-Pt(Fe, Co, Ni)3/C | Mass activity 6.6 times higher than Pt/C; 17% MA loss after 10,000 cycles. | Ordered intermetallic structure enhances stability. | acs.org |
| L10-PtNiCo | 15.9% mass activity loss after 30,000 cycles. | Ordered structure prevents leaching of Co and Ni. | mdpi.com |
| Pt-Ni-Co ternary alloys | Higher ORR activity than Pt-Ni and Pt-Co binary alloys. | More complex and efficient electrocatalysis mechanism. | researchgate.net |
| Pt3M (M=Ni, Co, Fe) | High initial ORR activity. | Modification of Pt's d-band center optimizes oxygen adsorption. | nih.gov |
Other Electrochemical Reactions Involving Cobalt, Nickel, and Platinum Oxo-Composites
Beyond their application in conventional fuel cells, cobalt, nickel, and platinum oxo-materials are being explored as catalysts for other important electrochemical reactions aimed at environmental remediation and alternative energy generation pathways.
Urea (B33335) Oxidation Reaction for Wastewater Treatment and Energy Generation
The electrochemical oxidation of urea (UOR) is a promising technology for treating urea-rich wastewater from agricultural and domestic sources while simultaneously generating energy in direct urea fuel cells (DUFCs) or producing hydrogen through urea electrolysis. rsc.orgnih.gov A key advantage of UOR is its significantly lower thermodynamic potential (0.37 V) compared to the oxygen evolution reaction (OER) (1.23 V), which can lead to substantial energy savings. researchgate.netmdpi.com
Researchers have developed various nanostructured Ni-Co catalysts, such as composite nano-grass grown directly on nickel foam, which show excellent activity and long-term stability for UOR. rsc.orgnih.gov These electrodes can operate for extended periods with minimal degradation, demonstrating their potential for practical applications in wastewater treatment and energy generation. rsc.org Furthermore, bifunctional Ni-Co based catalysts have been designed to efficiently catalyze both the UOR at the anode and the hydrogen evolution reaction (HER) at the cathode, enabling energy-efficient hydrogen production from urea-rich water sources. researchgate.netmdpi.com
Table 4: Performance of Co-Ni Based Catalysts in Urea Oxidation Reaction (UOR)
| Catalyst | Application | Key Performance Metric | Source(s) |
|---|---|---|---|
| Co-Ni composite nano-grass on Ni Foam (Co/NF) | Urea Oxidation | Significantly higher current density vs bare NF; stable for 24h. | rsc.orgnih.gov |
| Ni-Co Bimetallic Hydroxides | Urea Oxidation | Reduces overpotential by 150 mV compared to Ni(OH)2. | researchgate.net |
| NiFeRh–LDH nanosheets | Urea Electrolysis | 10 mA cm-2 at 1.346 V (vs. RHE). | mdpi.com |
| NiCoFeSe nanorods | Urea Oxidation | 100 mA cm-2 at 300 mV overpotential. | bohrium.com |
| Bimetallic Ni-Co compounds | Alkaline-Acid Electrolyzer | Enables H2 production coupled with UOR at reduced energy cost. | researchgate.net |
Catalytic Applications Beyond Electrocatalysis: Cobalt, Nickel, and Platinum Oxo Compounds
Thermocatalytic Processes Utilizing Trimetallic Cobalt, Nickel, and Platinum Oxo-Catalysts
Trimetallic catalysts containing cobalt, nickel, and platinum, particularly in their oxide forms, are at the forefront of research for demanding thermocatalytic applications. The combination of an active and cost-effective base metal like nickel, a synergistic promoter like cobalt, and a highly active but expensive noble metal like platinum allows for the design of catalysts with optimized performance and economic viability. The presence of oxygen within the catalyst structure, forming oxo-compounds or mixed oxides, often plays a crucial role in the catalytic cycle, influencing reactant activation, surface reaction pathways, and catalyst stability.
Methane (B114726) Combustion and Emission Control
Trimetallic cobalt, nickel, and platinum oxo-catalysts have been investigated for the dry reforming of methane (DRM), a process that converts two primary greenhouse gases, methane (CH4) and carbon dioxide (CO2), into valuable syngas (a mixture of hydrogen and carbon monoxide). This reaction is a key strategy for mitigating greenhouse gas emissions.
Research on a series of NiₓPt₍₁₋ₓ₎Co@0.25C-A catalysts demonstrated that the Ni₀.₇₅Pt₀.₂₅Co@0.25C-A formulation exhibited the highest initial conversion rates for both methane and carbon dioxide. bohrium.com This superior performance was attributed to the well-formed Ce-interacted Ni-Pt-Co trimetallic alloy interfaces, a high concentration of oxygen vacancies, and abundant surface alkaline sites. bohrium.com These catalysts show significantly higher activity compared to their bimetallic counterparts. bohrium.com The high dispersion and synergistic interactions between platinum and the other metal oxides are responsible for the enhanced activity, which is associated with a lower reduction temperature and an increased number of basic sites. rsc.org
| Catalyst | Initial CH₄ Conversion (%) | Initial CO₂ Conversion (%) | Notes | Reference |
|---|---|---|---|---|
| Ni₀.₇₅Pt₀.₂₅Co@0.25C-A | 80 | 71 | Showed only 7% activity loss after 100 hours of stability testing. | bohrium.com |
| Pt with M–Ni/Al₂O₃-CeO₂ (co-doped with Mg and Fe) | >80 | >84 | Maintained a H₂/CO ratio of about 0.97 at 700 °C. | rsc.org |
Fischer-Tropsch Synthesis for Hydrocarbon Production
Fischer-Tropsch Synthesis (FTS) is a cornerstone of gas-to-liquids technology, converting syngas into liquid hydrocarbons that serve as fuels and chemical feedstocks. Cobalt and nickel are both active metals for FTS, though nickel tends to favor the production of methane. mdpi.comdoe.gov The addition of nickel to cobalt-based catalysts has been studied as a way to improve cobalt reducibility and potentially lower costs. mdpi.com Platinum is often used as a promoter in small quantities to enhance the reduction of cobalt oxides to their active metallic state, which is crucial for catalytic activity. mdpi.comnasa.gov
Studies on Ni-Co bimetallic catalysts show that the two metals are in intimate contact, suggesting the formation of a Co-Ni solid oxide solution that, after activation, likely forms a Co-Ni alloy. mdpi.com The addition of nickel improves the reducibility of cobalt; for instance, increasing the Ni/Co ratio from 0/100 to 50/50 can decrease the temperature required to convert Co₃O₄ to CoO by as much as 122 °C. mdpi.com While adding nickel can lead to lower initial activity, the catalysts can reach a steady-state conversion very close to that of unpromoted cobalt catalysts, suggesting that nickel helps stabilize the cobalt nanoparticles. mdpi.com
Although research specifically detailing trimetallic Co-Ni-Pt oxo-catalysts for FTS is limited, the known roles of each component allow for an informed projection of their combined effect. A hypothetical trimetallic system would leverage cobalt as the primary active phase for hydrocarbon chain growth, nickel as a co-catalyst to enhance reducibility and stability, and platinum as a powerful promoter to lower the reduction temperature and maintain high activity. mdpi.comnasa.govacs.org
| Catalyst System | Key Finding | Reference |
|---|---|---|
| Ni-promoted Co/Al₂O₃ | Nickel addition improves cobalt reducibility, lowering reduction temperatures by up to 122 °C. | mdpi.com |
| Pt-promoted Co Catalysts | Small amounts of Pt (~0.5%) significantly facilitate the reduction of cobalt oxides to the active metallic form. | mdpi.com |
| Ni/Co = 25/75 on Al₂O₃ | Achieved a steady-state CO conversion of ~34-37%, similar to unpromoted cobalt, with a C₅+ selectivity of ~77%. | mdpi.com |
Selective Oxidation and Ammoxidation Reactions of Alkanes to Unsaturated Carboxylic Acids/Nitriles
The selective oxidation of alkanes to more valuable chemicals like unsaturated carboxylic acids, and the related ammoxidation to nitriles, are challenging but highly important industrial reactions. Supported mixed metal oxide catalysts are effective for these transformations. A patented catalyst system has been developed for the vapor phase oxidation of an alkane (or a mixture of an alkane and an alkene) to an unsaturated carboxylic acid, as well as for the vapor phase ammoxidation to an unsaturated nitrile. justia.com While the patent does not disclose the exact combination of all metals, it highlights the utility of mixed metal oxides in this application. Cobalt-based catalysts, in particular, have shown activity in the stereoselective oxidation of alkanes. rsc.org The mechanism is believed to involve high-valent metal-oxo intermediates as the primary species that attack the C-H bonds of the alkane. rsc.org The development of efficient catalysts for converting hydrocarbons into functional compounds remains a significant challenge. researchgate.net
Hydrogen Peroxide Decomposition
The catalytic decomposition of hydrogen peroxide (H₂O₂) into water and oxygen is a critical reaction in various environmental and industrial applications. Transition metals and their oxides are known to be effective catalysts for this process. chemicals.co.ukresearchgate.net Metals such as platinum, nickel, and cobalt are all active in promoting H₂O₂ decomposition. chemicals.co.ukresearchgate.net The catalytic mechanism is based on the redox chemistry of the metal ions, which involves the transfer of an electron from the metal to the H₂O₂ molecule. researchgate.net While specific studies on trimetallic Co-Ni-Pt oxo-catalysts for this reaction are not widely available, the known activity of the individual components suggests a strong potential for synergistic effects. Platinum is a highly effective catalyst, while cobalt and nickel oxides also demonstrate significant activity. researchgate.netresearchgate.net A combined trimetallic oxo-catalyst could potentially offer enhanced efficiency by leveraging the different redox potentials and surface properties of the three metals.
Propane (B168953) Combustion
The total oxidation of propane is important for emission control and energy production. Trimetallic oxo-compounds of cobalt, nickel, and platinum have demonstrated high activity and stability for this reaction, outperforming traditional catalysts. Research on a catalyst with a core-surface structure, specifically (PtNiCo)ᶜᵒʳᵉ(PtNiOCoO)ˢᵘʳᶠᵃᶜᵉ supported on alumina (B75360), highlights a novel approach to designing oxidation catalysts. nih.gov
This structure features a surface-oxygenated layer that is highly active for the reaction, coupled with a disordered ternary alloy core that ensures structural integrity and stability at high temperatures. nih.gov The synergy between the partially positively charged platinum and the oxygen-loving Ni-O and Co-O species is crucial for effectively breaking the C-C bonds of propane and removing reaction intermediates from the catalyst surface. nih.gov This advanced catalyst design leads to a significant reduction in the temperature required for propane oxidation compared to commercial platinum-on-alumina catalysts. nih.gov
| Catalyst | Total Metal Loading (wt%) | T₅₀ (°C)¹ | Reference |
|---|---|---|---|
| PtNiCo–PtNiOCoO/Al₂O₃ | 1.0 | ~282 | nih.gov |
| Commercial Pt/Al₂O₃ | 1.0 | ~301 | nih.gov |
| PtNiCo–PtNiOCoO/Al₂O₃ | 5.0 | ~228 | nih.gov |
| Commercial Pt/Al₂O₃ | 5.0 | ~285 | nih.gov |
¹ T₅₀ is the temperature at which 50% propane conversion is achieved.
Bicyclohexyl (B1666981) Dehydrogenation for Hydrogen Storage Applications
Liquid organic hydrogen carriers (LOHCs), such as bicyclohexyl, are a promising technology for the safe storage and transportation of hydrogen. The release of hydrogen is achieved through a catalytic dehydrogenation reaction. For this application, research has focused on mono-, bi-, and trimetallic catalysts. While the prompt specifies cobalt, nickel, and platinum, the most extensively studied trimetallic systems for bicyclohexyl dehydrogenation involve platinum, nickel, and chromium supported on carbon (Pt-Ni-Cr/C). mdpi.comrsc.orgnih.gov
In these Pt-Ni-Cr/C catalysts, a significant increase in the conversion of bicyclohexyl and selectivity towards the fully dehydrogenated product, biphenyl, is observed compared to monometallic platinum or bimetallic catalysts. mdpi.comnih.gov The enhanced performance is attributed to the synergistic interaction between Pt nanoparticles and local Cr-Ni clusters that form solid substitution solutions. mdpi.com The catalyst with the composition Pt/Ni-Cr/C demonstrated the highest activity and selectivity in the complete dehydrogenation of bicyclohexyl to biphenyl. rsc.org
| Catalyst | Bicyclohexyl Conversion (X, %) | Biphenyl Selectivity (S, %) | Reference |
|---|---|---|---|
| Pt/C | >55 | >68 | mdpi.com |
| Pt-Ni-Cr/C (Trimetallic) | >62 | >84 | mdpi.com |
Direct Conversion of Furfural (B47365) to Value-Added Chemicals (e.g., 1,5-pentanediol)
Furfural, a key platform chemical derived from the dehydration of xylose in lignocellulosic biomass, can be upgraded to a variety of value-added products. nih.govrsc.org One such product of significant industrial interest is 1,5-pentanediol (B104693) (1,5-PDO), a monomer used in the production of polyesters and polyurethanes. d-nb.info The direct, one-pot conversion of furfural to 1,5-PDO is a challenging but highly desirable process involving multiple reaction steps, including hydrogenation and hydrogenolysis. d-nb.inforesearchgate.net
Catalytic systems combining platinum with cobalt and nickel oxides have been developed to facilitate this transformation under relatively mild conditions. A novel strategy for the direct conversion of furfural to 1,5-PDO was developed using a Pt/Co₂AlO₄ catalyst, which achieved a high yield through the hydrogenolysis of the furan (B31954) ring. rsc.org This represented a significant advancement as it was the first report of a direct catalytic conversion of this nature with a high yield. rsc.org
Another approach utilized a trimetallic Ni-CoOx-Al₂O₃ mixed metal-metal oxide catalyst for the one-pot conversion of furfural. researchgate.netdntb.gov.ua This system demonstrated high efficiency, achieving a 47.5% yield of 1,5-PDO from furfural at 160°C and 3 MPa of H₂ pressure. researchgate.net The proposed mechanism involves the hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol (FAL). The furfuryl alcohol is then adsorbed onto a cobalt site, where the C-O bond is cleaved to form 1,5-PDO. researchgate.net
Research has also explored the use of tailored hydrotalcite-derived catalysts. In these systems, Co²⁺ species were found to be particularly effective for the direct formation of 1,5-PDO from furfural, proceeding via a furfuryl alcohol intermediate. d-nb.info This direct pathway avoids the formation of tetrahydrofurfuryl alcohol, streamlining the production process. d-nb.info
The following table summarizes key research findings for the direct conversion of furfural to 1,5-pentanediol using catalysts containing cobalt, nickel, and/or platinum.
Table 1: Catalytic Performance in Direct Furfural to 1,5-Pentanediol Conversion
| Catalyst | Reactant | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | 1,5-PDO Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pt/Co₂AlO₄ | Furfural | - | - | - | - | High | rsc.org |
| Ni-CoOx-Al₂O₃ | Furfural | 160 | 3 | 6 | 100 | 47.5 | researchgate.net |
*Note: MMO refers to Mixed Metal Oxides derived from hydrotalcite precursors. Specific yield data was noted as "promising" in the source. d-nb.info
Heterogeneous Catalysis Mechanisms in Cobalt, Nickel, Platinum Oxo-Systems
The efficacy of cobalt, nickel, and platinum catalysts in reactions like furfural conversion is deeply rooted in the complex interplay of active sites, reaction pathways, and interactions with the catalyst support.
Active Site Identification and Elementary Reaction Pathways
The conversion of furfural on heterogeneous catalysts involves a network of possible reactions, including hydrogenation of the C=O aldehyde group, hydrogenation of the C=C bonds in the furan ring, and hydrogenolysis (C-O bond cleavage) for ring-opening. mdpi.com The selectivity towards a specific product is determined by the nature of the active sites on the catalyst surface. researchgate.net
In systems containing platinum, different sites on a Pt nanoparticle (terraces, steps, corners) can favor different reaction pathways. researchgate.net For instance, density functional theory (DFT) calculations have suggested that on Pt catalysts, decarbonylation to form furan is favored on smaller nanoparticles, while hydrogenation to furfuryl alcohol is more likely on larger nanoparticles. researchgate.net The initial step in furfural conversion on Pt can be the dissociation of the C-H bond in the aldehyde group. researchgate.net Operando X-ray absorption spectroscopy has been employed to identify the dynamic structure of catalytically active sites, revealing, for example, the formation of a high-valence HO–Co₁–N₂ moiety on cobalt single-site catalysts during the hydrogen evolution reaction. sci-hub.seresearchgate.net For Fe-doped NiOOH catalysts in water oxidation, a nickel-oxygen radical (Ni–O·) and an iron-oxo (Fe=O) group have been identified as essential states for adsorbed oxygen, with both Ni and Fe centers potentially acting as active sites depending on surface defects. chinesechemsoc.org
In bimetallic systems, the combination of metals creates unique active sites with modified electronic properties. For Pt-promoted cobalt catalysts, platinum can enhance the formation of the active hexagonal close-packed (hcp) cobalt phase. mdpi.com In Ni-Pt/Al₂O₃ catalysts used for converting furfural to cyclopentanone, isotopic labeling studies confirmed that water acts as a source of hydrogen and a medium for the rearrangement reaction. nih.gov The synergy between the metals is crucial; single-atom Pt sites on a Co₂AlO₄ support have shown high efficiency in converting 5-hydroxymethylfurfural (B1680220) by creating a synergy between the Pt atom and adjacent Brønsted acid sites. oaepublish.com The proximity of different metal sites can facilitate sequential reaction steps. For the Ni-CoOx-Al₂O₃ catalyst, it is proposed that H₂ dissociates on Ni⁰ sites and then spills over to oxygen-vacant CoOx sites, which then participate in the C-O bond cleavage of the furan ring intermediate. researchgate.net
Support Effects and Metal-Support Interactions on Catalytic Performance
For cobalt and nickel-based catalysts, supports like alumina (Al₂O₃), titania (TiO₂), and zeolites are common. researchgate.netacs.orgmdpi.com Reducible supports like TiO₂ can lead to significantly higher catalytic activity compared to non-reducible supports like α-Al₂O₃, as seen in Fischer-Tropsch synthesis with Co-Ni nanoparticles. acs.org The interaction between surface NiO and Al₂O₃ can be quite strong. nih.gov Hydrogen temperature-programmed reduction (H₂-TPR) is a technique used to probe these interactions; the temperature at which the metal oxide is reduced provides insight into the strength of the MSI. nih.govacs.org For instance, H₂-TPR profiles of Ni/Al₂O₃ show reduction peaks at high temperatures (400-800 °C), indicating strong interaction of surface NiO with the alumina support. nih.gov The addition of a second metal, like platinum, can modify these interactions. Adding a small amount of Pt to Ni/Al₂O₃ can facilitate the reduction of nickel oxide at lower temperatures. nih.govacs.org
The stability of the catalyst is also heavily influenced by the support. Common deactivation mechanisms include sintering (agglomeration of metal particles), leaching of the active metal, and carbon deposition (coking). iastate.eduresearchgate.net Strong metal-support interactions can help to stabilize the metal particles against sintering. scispace.com For example, combining nickel and cobalt on a support can increase metal dispersion and create stronger metal-support interactions compared to the monometallic counterparts. scispace.com In bimetallic Pt-Ni catalysts, the addition of Pt has been shown to decrease the particle size of the catalyst compared to a monometallic Ni catalyst. nih.gov Furthermore, the support's properties, such as acidity, can be crucial. The use of a Brønsted acidic support like H-mordenite was shown to promote selectivity towards 1,3-propanediol (B51772) in glycerol (B35011) hydrogenolysis over Pt-Cu catalysts due to a strong bimetallic phase-support interaction. acs.org
The following table details the effects of different supports on catalyst properties.
Table 2: Influence of Support Material on Catalyst Characteristics
| Catalyst System | Support | Observed Effect | Technique | Reference |
|---|---|---|---|---|
| Ni/Al₂O₃ | Al₂O₃ | Strong interaction between surface NiO and support. | H₂-TPR | nih.gov |
| Ni-Pt/Al₂O₃ | Al₂O₃ | Pt addition alleviates H₂ reduction behavior of Ni. | H₂-TPR | nih.govacs.org |
| Co-Ni | TiO₂, Nb₂O₅ | Reducible supports led to higher activity than non-reducible α-Al₂O₃. | Activity Measurement | acs.org |
| Co-Ni | α-Al₂O₃ | Activity loss increased with higher Ni content, suggesting lower stability. | Activity Measurement | acs.org |
| Pt-Cu | H-mordenite | Strong bimetallic phase-support interaction promoted selectivity. | Multiple Characterizations | acs.org |
| Ni-Co | Hydroxyapatite (HAP) | Combining Ni and Co increased metal dispersion and MSI. | - | scispace.com |
Theoretical and Computational Investigations of Cobalt, Nickel, and Platinum Oxo Structures
Density Functional Theory (DFT) in Understanding Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as the predominant method for electronic structure calculations in complex chemical systems, including transition metal catalysis. umn.edu Its favorable balance of computational cost and accuracy allows for the modeling of molecules, clusters, nanoparticles, and surfaces. umn.eduresearchgate.net DFT is adept at studying chemical reactivity, analyzing reaction pathways, and modeling the kinetics of catalytic reactions, thereby offering critical guidance for the development of new and improved catalysts. nih.gov The theory is founded on the principle that the electron density distribution, ρ(r), holds all the necessary information to describe the system's structure and properties. numberanalytics.com In its practical application, the Kohn-Sham formulation of DFT is most commonly used, which simplifies the many-electron problem into a system of non-interacting electrons moving in an effective potential. umn.edu
A cornerstone of computational catalysis is the ability to calculate the energetics of surface processes, specifically the adsorption energies of reactant molecules and the energy barriers of reaction steps. mdpi.com Adsorption energy determines how strongly a molecule binds to the catalyst surface, a critical factor in catalytic cycles. Reaction energy barriers dictate the kinetics of a reaction, indicating how fast a particular elementary step will proceed.
DFT calculations are routinely used to determine these values. For instance, studies on CO adsorption on various transition metal surfaces have revealed significant differences in preferred binding sites and energies among platinum and nickel. researchgate.net On the Pt(211) surface, CO shows a preference for adsorption on step edge sites. researchgate.net In contrast, for Ni(211), the energy difference between step and terrace sites is much smaller. researchgate.net The adsorption energy of molecular oxygen (O₂) also varies significantly with the chemical composition and structure of the catalyst. Systematic DFT studies on Pt, Ni, and PtNi clusters have shown that the average O₂ adsorption energy is approximately 1.07 eV for pure Pt, 2.0 eV for pure Ni, and 1.09 eV for a Pt-shell/Ni-core nanoalloy. mdpi.com The stronger interaction with Ni can be attributed to the larger electronegativity difference between oxygen and nickel atoms compared to platinum. mdpi.com Furthermore, DFT can be used to map out the potential energy surface for a reaction, such as the dissociation of O₂ on a Pt surface, identifying the transition state and calculating the activation energy barrier for the process. acs.org
| Adsorbate | Surface | Adsorption Site | Adsorption Energy (eV) | Reference |
|---|---|---|---|---|
| CO | Ni(111) | Valley | 2.07 | mdpi.com |
| CO | Ni(111) | Bridge | 2.05 | mdpi.com |
| CO | Ni(111) | Top | 1.61 | mdpi.com |
| CO | Pt(211) | Step Atop | ~1.90 (Experimental) | researchgate.net |
| O | Ni | - | More Positive than Pt (indicates weaker binding) | researchgate.net |
| O₂ | Pt Clusters | Average | 1.07 | mdpi.com |
| O₂ | Ni Clusters | Average | 2.00 | mdpi.com |
| O₂ | PtNi (core-shell) Clusters | Average | 1.09 | mdpi.com |
The catalytic properties of a material are intrinsically linked to its electronic structure. DFT calculations provide powerful tools for analyzing this structure through the electronic band structure and the Density of States (DOS). The DOS describes the number of available electronic states at each energy level. The partial density of states (PDOS) further breaks this down, showing the contribution of specific atoms or orbitals (e.g., the d-orbitals of a metal) to the total DOS. researchgate.net
For mixed metal oxides like nickel cobaltite (B72492) (NiCo₂O₄), analysis of the PDOS shows that the valence band is primarily constructed from O 2p orbitals, while the conduction band arises from the 3d orbitals of Ni and Co. rsc.org Introducing nickel into cobalt oxide can decrease the band gap, which implies an increase in electrical conductivity. researchgate.net In studies of more complex heterostructures, such as cobalt nanoclusters on a Pt₃Sn intermetallic, DOS calculations revealed that the presence of cobalt causes an upward shift in the energy center of the Pt 5d orbitals. acs.org This electronic modification is crucial for enhancing catalytic activity. acs.org By examining the DOS, researchers can understand how the electronic states of cobalt, nickel, and platinum atoms hybridize with each other and with the orbitals of adsorbed molecules, providing a fundamental explanation for observed catalytic trends. mdpi.com
The d-band center model, developed by Hammer and Nørskov, is a widely used theoretical framework for understanding and predicting trends in catalytic activity on transition metal surfaces. nih.govpnas.org The theory posits that the energy of the metal's d-states relative to the Fermi level can serve as a powerful descriptor for the strength of the bond between the metal surface and an adsorbate. pnas.org
The model works by considering the interaction between the adsorbate's valence states and the metal's sp-band and d-band. This interaction leads to the formation of bonding and anti-bonding states. The strength of the chemical bond is determined by the filling of these anti-bonding states. pnas.org Since the anti-bonding states are always at a higher energy than the d-states, the energy of the d-band center (εd) serves as a good proxy for the bond strength. A d-band center closer to the Fermi level (higher in energy) leads to a higher-energy anti-bonding state, a greater degree of filling, and thus a stronger chemical bond. pnas.org
This correlation between the d-band center and interaction energy applies to both adsorption energies and reaction transition-state energies. pnas.org For example, DFT calculations have shown that for Pt nanoclusters, as the cluster size decreases, the d-band center shifts closer to the Fermi level. acs.org This leads to stronger adsorption of oxygen, which, in the context of the oxygen reduction reaction (ORR), can diminish catalytic activity because the product cannot easily desorb. acs.org In bimetallic systems, the d-band center can be effectively tuned. Doping Pt with Ni can modulate the d-band, and theoretical studies suggest a specific ordering of catalytic activity based on the calculated d-band center values for various Pt-Ni nanocluster compositions. nih.gov Similarly, coupling cobalt with a Pt₃Sn intermetallic was found to shift the Pt 5d-band center from -2.57 eV to -2.44 eV, an upshift that improves the interaction with reaction intermediates and enhances activity. acs.org
| Nanocluster | d-band Center (εd) (eV) | Reference |
|---|---|---|
| Ni₁₃ | -1.571 | nih.gov |
| Pt₄Ni₉ | -1.921 | nih.gov |
| Pt₇Ni₆ | -2.072 | nih.gov |
| Pt₁₀Ni₃ | -2.228 | nih.gov |
| Pt₁₃ | -2.399 | nih.gov |
To understand the nature and strength of interactions between atoms within a material, it is essential to analyze the distribution of electron charge. DFT calculations can map the charge density, and techniques like Bader charge analysis provide a quantitative method for partitioning this charge among the constituent atoms. numberanalytics.com Bader analysis defines atomic basins based on zero-flux surfaces in the gradient field of the electron density, allowing for the calculation of atomic charges and volumes. numberanalytics.com This provides valuable insights into charge transfer and the nature of chemical bonds. numberanalytics.comaip.org
In cobalt-nickel-platinum systems, Bader charge analysis can reveal the electronic effects of combining different metals. For instance, in a Pt₃Sn/Co heterostructure, calculations showed a transfer of 0.37 electrons from the cobalt cluster to the Pt₃Sn surface. acs.org This charge redistribution is a direct consequence of the interatomic interactions and is responsible for tuning the electronic structure of the platinum sites. acs.org Similarly, in cobalt oxide systems, charge redistribution induced by dopants or at interfaces between different phases is believed to be a key factor in enhancing catalytic activity for reactions like the oxygen evolution reaction (OER). rsc.org By quantifying the charge transfer between Co, Ni, and Pt atoms, Bader analysis helps to build a more complete picture of how the electronic properties and, consequently, the catalytic function are modified in these complex oxo-structures. mdpi.comresearchgate.net
Computational Modeling of Catalytic Mechanisms and Reaction Pathways
Beyond analyzing static properties, computational modeling is crucial for mapping out the entire sequence of elementary steps that constitute a catalytic reaction. nih.gov This involves identifying all relevant reaction intermediates and calculating the transition states that connect them. By constructing a complete reaction energy profile, researchers can gain a deep understanding of the catalytic mechanism, predict product selectivity, and identify bottlenecks in the process. mdpi.commdpi.com Methods like the Nudged Elastic Band (NEB) are often employed to find the minimum energy path and the associated activation barriers between a reactant and product state. frontiersin.org
Computational modeling is a powerful tool for this purpose. By calculating the free energy of all intermediates and the activation energy barriers for each elementary step, the rate-limiting step can be identified as the one with the highest energy barrier. mdpi.com For example, in the methanation reaction (conversion of CO and H₂ to CH₄), DFT calculations have shown that on relatively unreactive catalysts like nickel, the breaking of the C-O bond is the rate-determining step. pnas.org In the electro-oxidation of ethanol (B145695) on platinum, computational studies have identified the formation of adsorbed OH from water as a key rate-limiting step, as this species is required to oxidize adsorbed CO, a common reaction poison. mdpi.com For CO oxidation, the rate-limiting step can vary depending on the catalyst; for some systems, it is the initial dissociation of an oxygen-containing species, while for others it is the reaction between an adsorbed CO and an adsorbed O atom to form CO₂. researchgate.net Through the detailed elucidation of reaction intermediates and the identification of the highest energy barriers, computational investigations provide a clear and actionable picture of the catalytic cycle. mdpi.com
Understanding Charge Transfer Dynamics and Synergistic Effects at Interfaces
The intricate interplay of charge transfer dynamics and synergistic effects at the interfaces of cobalt, nickel, and platinum oxo-structures is a critical area of theoretical and computational investigation. These phenomena are fundamental to the performance of these materials in various catalytic and electronic applications.
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic interactions at the interfaces of these trimetallic oxides. For instance, the formation of a zero-dimensional/three-dimensional interface in a NiCo(CA)@M catalyst, where nickel-cobalt (B8461503) nanoparticles are supported on a metal-organic framework, has been shown to facilitate charge redistribution. mdpi.com This electron transfer is predicted to enhance electrocatalytic activity. mdpi.com The in situ growth of nanoparticles can create strong interactions with the support, which is crucial for the stability of the catalyst. mdpi.com
Synergistic effects are prominent in bimetallic and trimetallic systems. In Pt-Ni systems, the deposition of platinum on a perovskite support can enhance the reducibility of the support and promote the nucleation of nickel cations through metal-support interactions. researchgate.net This leads to the formation of alloy nanoparticles. researchgate.net Similarly, in the context of recycling lithium-ion batteries, the selective electrodeposition of cobalt and nickel can be achieved through a synergistic effect of electrolyte and interfacial control. nih.gov By tuning the surface charge, the selectivity for cobalt or nickel deposition can be modulated. nih.gov
The electronic structure of these materials dictates the charge transfer processes. Theoretical calculations have been used to predict the redox tautomerism in cobalt-oxo species, where the binding of a Lewis-acidic metal ion can increase the electrophilicity of the oxygen atom, leading to a more stable configuration. nih.gov This highlights the importance of the local chemical environment in dictating the electronic structure and reactivity. Ultrafast electronic and thermal properties of cobalt-based water oxidation catalysts have been investigated using transient absorption spectroscopy, revealing non-thermal contributions to charge transfer formation on ultrafast timescales. researchgate.net
The table below summarizes key findings from computational and experimental studies on charge transfer and synergistic effects in related systems.
| System | Key Findings |
| NiCo(CA)@M | Formation of a 0D/3D interface facilitates charge redistribution and enhances electrocatalytic activity. mdpi.com |
| Pt-Ni on Perovskite | Platinum deposition enhances support reducibility and promotes nickel nucleation, leading to alloy formation. researchgate.net |
| Co/Ni Electrodeposition | Synergistic control of electrolyte and interface allows for selective deposition of cobalt and nickel. nih.gov |
| Cobalt-Oxo Species | Lewis-acidic metal ions can induce redox tautomerism, stabilizing the cobalt-oxo core. nih.gov |
| Cobalt Water Oxidation Catalysts | Ultrafast spectroscopy reveals non-thermal contributions to charge transfer. researchgate.net |
Prediction of Stable Configurations and Phase Transformations
Computational methods are indispensable for predicting the stable configurations and potential phase transformations of complex trimetallic oxo-structures involving cobalt, nickel, and platinum. These predictions are crucial for the rational design of materials with desired properties.
Density Functional Theory (DFT) calculations are a primary tool for determining the stability of different crystal structures and surface terminations. For example, in the study of YBaCo₄O₇, DFT calculations were used to demonstrate that the OER is efficiently catalyzed by a binuclear active site of dual corner-shared cobalt tetrahedra, which switch coordination numbers during the reaction. bohrium.com This highlights how computational predictions can identify active structural motifs.
Phase transformations in trimetallic oxides can be influenced by synthesis conditions and the crystalline phase of the precursors. Solid-state reactions between nanocrystalline precursors have been shown to direct the crystalline phase of the final ternary product. acs.org For instance, reacting copper nanocrystals with spinel γ-Fe₂O₃ and corundum α-Fe₂O₃ nanocrystals results in spinel and rhombohedral phases of copper iron oxide, respectively. acs.org Although not directly involving Co, Ni, and Pt, this principle of phase control through precursor selection is broadly applicable.
The stability of metal-oxo intermediates is a key factor in their catalytic activity. Machine learning models have been employed to accelerate the discovery of design rules for stable metal-oxo intermediates. acs.org These models can predict the favorability of oxo formation based on factors like spin state and the nature of the surrounding ligands. acs.org For instance, most intermediate or high-spin complexes are predicted to have favorable formation energies for the metal-oxo bond. acs.org
The following table presents examples of predicted stable configurations and influencing factors.
| System/Concept | Prediction/Finding | Computational Method |
| YBaCo₄O₇ | Binuclear active site of dual corner-shared cobalt tetrahedra is stable and catalytically active for OER. bohrium.com | Density Functional Theory (DFT) bohrium.com |
| Ternary Metal Oxides | The crystalline phase of nanocrystal precursors directs the phase of the final ternary oxide product. acs.org | Experimental (XRD, TEM) acs.org |
| Metal-Oxo Intermediates | Spin state and ligand field strength are major drivers for the stability of metal-oxo complexes. acs.org | Machine Learning, DFT acs.org |
| Cobalt(IV)-oxo species | A metastable Co(IV)-oxo species was prepared and characterized, showing a Co-O stretch at 770 cm⁻¹. nsf.gov | rRaman spectroscopy, MS nsf.gov |
Advanced Computational Approaches for Complex Trimetallic Oxo-Systems
The complexity of trimetallic oxo-systems, with their vast compositional and structural phase space, necessitates the use of advanced computational approaches for accurate modeling and prediction. These methods go beyond standard DFT calculations to capture the intricate physics and chemistry at multiple scales.
The versatile reactivity and complex electronic structures of 3d transition metals like cobalt and nickel present significant challenges to standard computational strategies. tudelft.nl Addressing the multiconfigurational nature of these systems is crucial. tudelft.nl Modern electronic structure methods are being developed to tackle these challenges, along with density functionals specifically designed for transition metals. tudelft.nl
Multi-scale Modeling for Performance Prediction and Rational Design
Multi-scale modeling is a powerful paradigm that integrates computational methods across different length and time scales to predict material performance and guide rational design. acs.org This approach is particularly relevant for understanding and optimizing trimetallic oxo-systems used in applications like batteries and catalysis.
At the most fundamental level, ab initio methods like DFT are used to describe the electronic structure and properties of bulk materials and surfaces. acs.org These calculations provide insights into reaction mechanisms, charge transport, and structural stability. acs.org For example, DFT can be used to investigate the (de)intercalation of ions in battery materials, which is a nanoscale phenomenon. acs.org
Moving up in scale, phase-field modeling can be employed to predict phase transitions within individual electrode particles and across entire electrodes. acs.org This is crucial for understanding how the material's structure evolves during operation. Atomistic and coarse-grained models can be parameterized using data from ab initio calculations to simulate larger systems and longer timescales, bridging the gap between the electronic and macroscopic levels.
The table below outlines the different scales and corresponding computational methods used in a multi-scale modeling approach.
| Scale | Phenomena | Computational Methods |
| Electronic/Atomic (Angstroms, picoseconds) | Electron density, bond formation/breaking, reaction energetics | Density Functional Theory (DFT), ab initio molecular dynamics (AIMD) acs.org |
| Nanoscale (Nanometers, nanoseconds) | Phase transitions in nanoparticles, ion diffusion | Phase-field modeling, Kinetic Monte Carlo acs.org |
| Mesoscale (Micrometers, microseconds) | Microstructure evolution, transport in porous media | Coarse-grained simulations, Lattice Boltzmann methods |
| Continuum (Millimeters and larger, seconds) | Device performance, heat and mass transport | Finite Element Analysis (FEA) |
By combining these methods, a comprehensive understanding of the behavior of cobalt-nickel-platinum oxo-systems can be achieved, paving the way for the design of next-generation materials with superior performance.
Future Research Directions and Perspectives in Cobalt, Nickel, and Platinum Oxo Material Science
Rational Design Principles for Enhanced Catalytic and Electrocatalytic Performance of Trimetallic Oxo-Catalysts
The rational design of highly efficient trimetallic oxo-catalysts is a primary goal for establishing sustainable energy systems. rsc.org Future progress hinges on moving beyond trial-and-error approaches to a more predictive, design-oriented framework. This involves a deep understanding of the fundamental principles that govern catalytic activity at the atomic level.
Synergistic effects are another cornerstone of rational design. In trimetallic systems, each metal can perform a distinct but complementary function. For instance, in reactions involving CO, an oxophilic metal like cobalt or nickel can facilitate the adsorption and dissociation of water to provide OH species, which then aids in the oxidation and removal of CO that might otherwise poison the platinum sites. mit.edu The design of Pt-Ni-Co ternary alloy nanoframe crystals for the alkaline hydrogen evolution reaction (HER) exemplifies this, where the combination of metals provides superior activity compared to bimetallic or monometallic counterparts. rsc.org
Future research will focus on creating more sophisticated models that can accurately predict the behavior of these complex trimetallic systems. This includes accounting for the dynamic nature of the catalyst surface under reaction conditions and understanding the interplay between strain and ligand effects. scienceopen.com The ultimate aim is to computationally design catalysts with optimized composition, surface structure, and morphology for specific chemical transformations.
Development of Novel Synthesis Methodologies for Precise Control over Composition, Structure, and Morphology
The translation of rational design principles into practice requires advanced synthesis methodologies that offer precise control over the catalyst's fundamental properties. The catalytic performance of nanomaterials is intrinsically linked to their size, shape, composition, and crystal structure.
Several promising synthesis routes are being explored for cobalt, nickel, and platinum oxo-materials.
Solution-Combustion Synthesis: This method has been used to create highly crystalline, platinum-substituted cobalt oxide (Co₃-ₓPtₓO₄) spinels. csic.es It is an efficient and reliable technique for producing doped and pure metal oxides. csic.es
Co-precipitation/Hydrothermal Process: This two-step method has been employed to synthesize nano-sized bimetallic cobalt/nickel oxides (Ni₁.₅Co₁.₅O₄). d-nb.info The process starts with the nucleation of cobalt nickel hydroxide (B78521) nanoplates via co-precipitation, followed by a hydrothermal treatment that promotes dissolution-recrystallization into desired structures like flower-like microstructures. d-nb.info
Polyol Reduction Method: This technique has been used to create CoₓNi₁₋ₓ/CoNiO core-shell nanoparticles. ucl.ac.uk The use of platinum seeds in this method was found to be effective in controlling the size of the resulting nanoparticles, yielding larger particles with the desired core-shell morphology. ucl.ac.uk
Metal-Organic Framework (MOF) Precursors: Trimetallic MOFs are emerging as versatile precursors. researchgate.net Their highly ordered crystalline structures and porosity allow for the homogeneous distribution of metal ions at the atomic scale. researchgate.net Pyrolysis of these MOFs can yield well-defined trimetallic nanoparticles or oxide composites, overcoming challenges related to the inhomogeneous distribution of metals seen in other methods. researchgate.net
Microemulsion Method: The "water-in-oil" microemulsion technique has been used to synthesize unsupported and carbon-supported PtNi and PtCo nanoparticles with average crystallite sizes as small as 2.3 nm. acs.org This method allows for precise size control by confining the reaction within the nanodroplets of the microemulsion. nih.govacs.org
Table 1: Comparison of Synthesis Methodologies for Co-Ni-Pt Oxo-Materials
| Synthesis Method | Key Advantages | Controllable Parameters | Example System | Citations |
|---|---|---|---|---|
| Solution-Combustion | Efficient, reliable for crystalline oxides | Dopant concentration, crystallinity | Pt-substituted Co₃O₄ | csic.es |
| Co-precipitation/Hydrothermal | Control over microstructure | pH, hydrothermal time, morphology | Ni₁.₅Co₁.₅O₄ | d-nb.info |
| Polyol Reduction | Green, can use seeds for size control | Particle size, core-shell structure | CoₓNi₁₋ₓ/CoNiO on Pt seeds | ucl.ac.uk |
| MOF Precursors | Atomic-level metal mixing, high porosity | Composition, final structure after pyrolysis | Pristine Trimetallic MOFs | researchgate.net |
| Microemulsion | Precise size control | Particle size, composition | PtNi and PtCo Nanoparticles | acs.orgnih.govacs.org |
Future work will focus on refining these methods and developing new ones, such as atomic layer deposition, to achieve atomic-level precision. The goal is to create uniform, well-defined catalysts with maximized active site exposure and optimized architecture for efficient mass transport.
Integration of Advanced In-Situ/Operando Characterization with Computational Studies for Real-Time Mechanism Elucidation
A significant challenge in catalysis is that materials often undergo dynamic changes in their structure and composition under reaction conditions. nih.gov Therefore, characterizing the catalyst in its active state is crucial for understanding reaction mechanisms and designing better materials. The integration of advanced in-situ (in the reaction environment) and operando (while measuring catalytic activity) techniques with computational modeling is a powerful approach to gain these insights. nih.govacs.org
Operando spectroscopy allows for the direct correlation between a catalyst's structural or electronic state and its real-time activity and selectivity. nih.gov
X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) are invaluable for probing the oxidation states and coordination environment of the metal atoms during a reaction. researchgate.netxmu.edu.cn For instance, operando XANES was used to study dealloyed PtCoₓ catalysts, revealing how the outer platinum skin is penetrated by oxygen at different potentials, which is critical for understanding activity and durability. nih.gov
X-ray Photoelectron Spectroscopy (XPS): Near ambient pressure XPS (NAP-XPS) can provide information about the surface composition and chemical states of the elements under reaction conditions, which is often different from the bulk. nih.govacs.org
Transmission Electron Microscopy (TEM): In-situ TEM allows for the direct visualization of morphological changes in the catalyst nanoparticles, such as restructuring, sintering, or phase segregation, as the reaction proceeds. researchgate.net A study on a nanoporous Ni-Co catalyst during the dry reforming of methane (B114726) revealed that the reaction induced a chemical demixing of Ni and Co, which was linked to the catalyst's activity. researchgate.net
When these experimental observations are combined with computational studies like DFT, a more complete picture emerges. acs.org DFT can model reaction pathways, calculate energy barriers for different steps, and predict the structure of reaction intermediates. chinesechemsoc.org This synergy is critical: operando techniques can validate computational models, while computational studies can help interpret complex experimental data. acs.org
Table 2: Advanced In-Situ/Operando Techniques for Catalyst Characterization
| Technique | Information Provided | Relevance to Co-Ni-Pt Oxo-Catalysts | Citations |
|---|---|---|---|
| Operando XAS/XANES | Oxidation state, coordination number, bond distances | Tracks redox changes in Co, Ni, and Pt during electrocatalysis. nih.govresearchgate.net | nih.govresearchgate.netxmu.edu.cn |
| In-Situ TEM | Real-time morphology, particle size, crystal structure | Visualizes restructuring, alloying/dealloying, and sintering under reaction conditions. researchgate.net | researchgate.net |
| Operando XPS | Surface elemental composition, chemical states | Identifies active surface species and changes due to adsorbates. nih.govacs.org | nih.govacs.org |
| Operando IR/Raman | Vibrational modes of adsorbed species | Identifies reaction intermediates and surface poisoning species (e.g., CO). xmu.edu.cn | xmu.edu.cn |
Future research will see the wider application of these correlative techniques to unravel the complex reaction mechanisms on trimetallic oxo-catalysts, identifying the precise nature of the active sites and deactivation pathways.
Exploration of New Applications and Reaction Systems for Cobalt, Nickel, and Platinum Oxo-Composites
While much of the research on Co-Ni-Pt materials has focused on key energy conversion reactions like the ORR, HER, and alcohol oxidation, their unique catalytic properties make them suitable for a broader range of applications. rsc.orgrsc.org
CO₂ Conversion: The catalytic conversion of CO₂ into valuable chemicals and fuels is a critical area of research. Trimetallic oxide foams have been shown to be efficient catalysts for the fixation of CO₂ into oxazolidinones under mild, solvent-free conditions, demonstrating the potential of these materials in carbon capture and utilization (CCU) technologies. researchgate.net
Biomass Conversion: The advancement of heterogeneous catalysts based on cobalt and nickel shows promise for the transesterification of biomass-derived oils into green fuels like biodiesel. lidsen.com The synergistic effect between nickel and cobalt in a spinel oxide structure enhances both catalytic activity and stability for this process. lidsen.com Adding platinum could further enhance hydrogenation/dehydrogenation steps involved in upgrading biomass feedstocks.
Environmental Catalysis: The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is crucial for controlling air pollution. Trimetallic Fe-Ni-Cu atomic clusters have demonstrated significantly improved performance for the C₃H₆-SCR of NO at low temperatures. acs.org This suggests that Co-Ni-Pt oxo-composites, with their versatile redox properties, could be designed as highly active catalysts for various environmental remediation reactions.
Direct Ammonia (B1221849) Fuel Cells: Developing active and stable electrocatalysts for the ammonia oxidation reaction is a key challenge for direct ammonia fuel cells. A composite of platinum nanoparticles supported on a nickel–cobalt layered double hydroxide (NiCo-LDH) showed exceptional activity for this reaction, highlighting a promising application area. accscience.com
Future research will involve screening Co-Ni-Pt oxo-materials for a wider array of chemical transformations. This includes exploring their potential in fine chemical synthesis, further advancements in biomass upgrading, and developing more efficient systems for CO₂ reduction and environmental catalysis. The versatility of the trimetallic system allows for tuning the catalyst's properties to meet the demands of different reaction environments.
Strategies for Improving Long-Term Stability and Durability under Harsh Reaction Conditions
The long-term stability of a catalyst is as important as its initial activity, especially for industrial applications where catalysts must operate for thousands of hours, often under harsh conditions of high temperature, pressure, and corrosive environments. researchgate.net Catalyst deactivation can occur through various mechanisms, including sintering (particle agglomeration), leaching of active components, poisoning, and structural degradation.
Several strategies are being pursued to enhance the durability of Co-Ni-Pt oxo-catalysts:
Core-Shell and Nanosegregated Structures: Designing nanoparticles with a stable core and a catalytically active shell is a proven strategy. rsc.org For example, a core of less expensive metals like nickel and cobalt can be coated with a thin, protective shell of platinum. rsc.orgacs.org This not only reduces the required amount of precious platinum but can also improve stability by preventing the more reactive core metals from leaching into the electrolyte under acidic or oxidative conditions. nih.gov
Strong Metal-Support Interactions (SMSI): The choice of support material is critical. Supports like ceria (CeO₂) or nitrogen-doped carbon can anchor the metal nanoparticles, preventing their aggregation. researchgate.netrsc.org Furthermore, the support can actively participate in the reaction, for example, by providing oxygen storage capacity, which can enhance both activity and stability. researchgate.net
Alloying for Intrinsic Stability: Alloying platinum with cobalt and nickel can intrinsically improve its durability. rsc.org The formation of ordered intermetallic phases can lead to structures that are more resistant to dissolution and restructuring compared to pure platinum or disordered alloys. Trimetallic PtNiCo branched nanocages have demonstrated outstanding durability for both the ORR and methanol (B129727) oxidation reaction (MOR). rsc.org
Understanding Deactivation Mechanisms: In-situ and operando characterization techniques are crucial for observing how catalysts degrade in real-time. acs.org By understanding the root causes of deactivation, targeted strategies can be developed. For example, in-situ confocal Raman spectroscopy has been used to monitor the formation of surface oxides on PtNi and PtCo nanoparticles, which is directly related to their corrosion behavior. acs.org In some Ni-Co systems, hydrogen spillover from nickel to cobalt oxide has been shown to decrease the re-oxidation of the active phase, thereby improving stability. mdpi.com
Future research will focus on developing catalysts with self-healing capabilities or protective overcoats (e.g., ultrathin layers of graphene or metal oxides) to shield the active sites from degradation without impeding reactant access. A deeper fundamental understanding of degradation pathways will enable the rational design of next-generation catalysts that are not only highly active but also exceptionally robust.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize oxoplatinum complexes with controlled oxidation states?
- Methodological Answer : Synthesis requires precise stoichiometric control of platinum precursors (e.g., K₂PtCl₄) and ligands (e.g., oxalate or cyclohexanediamine) under inert atmospheres to avoid undesired redox reactions. Techniques like cyclic voltammetry should monitor platinum’s oxidation state during synthesis, while XRD and NMR validate structural integrity . For purity, follow USP guidelines for heavy metal and organic impurity thresholds (<0.1% for critical impurities) .
Q. What analytical methods are most reliable for distinguishing cobalt and nickel in bimetallic coordination complexes?
- Methodological Answer : X-ray absorption spectroscopy (XAS) can differentiate Co/Ni electronic environments via edge shifts (Co K-edge: ~7.7 keV; Ni K-edge: ~8.3 keV). Complement with ICP-MS for quantitative analysis and magnetic susceptibility measurements to assess paramagnetic contributions (e.g., Co²⁺ vs. Ni²⁺ spin states) .
Q. How should researchers address contradictory solubility data for oxoplatinum derivatives in aqueous vs. organic solvents?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and document solvent purity (e.g., HPLC-grade water). Use Hansen solubility parameters to predict miscibility and compare with experimental data. Discrepancies may arise from ligand hydrolysis or solvent coordination effects, requiring FTIR or Raman spectroscopy to identify solvent adducts .
Advanced Research Questions
Q. What computational strategies resolve mechanistic ambiguities in platinum-catalyzed C–H activation reactions involving cobalt co-catalysts?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP-D3 with relativistic pseudopotentials for Pt) with kinetic isotope effect (KIE) studies. For example, model oxidative addition steps using Gibbs free energy profiles and validate with experimental turnover frequencies (TOFs). Address discrepancies by comparing computed activation barriers (ΔG‡) to Eyring plots derived from variable-temperature NMR .
Q. How can researchers reconcile conflicting reports on the catalytic activity of Ni-doped Pt nanoparticles in hydrogen evolution reactions (HER)?
- Methodological Answer : Systematically vary Ni:Pt ratios (e.g., 1:10 to 1:1) and characterize using TEM-EDX for composition and XPS for surface oxidation states. Electrochemical impedance spectroscopy (EIS) can identify charge-transfer resistance differences. Contradictions may stem from nanoparticle size effects or electrolyte pH, requiring controlled synthesis (e.g., polyol method) and standardized HER testing (e.g., 0.5 M H₂SO₄, RHE calibration) .
Q. What experimental designs minimize relativistic effects in spectroscopic studies of oxoplatinum complexes?
- Methodological Answer : Use high-resolution XAS with synchrotron radiation to mitigate spin-orbit coupling artifacts. Pair with scalar relativistic DFT (e.g., ZORA approximation) to model Pt L₂,₃-edge spectra. Validate computational models against EXAFS-derived bond distances (e.g., Pt–O: ~2.0 Å; Pt–N: ~2.05 Å) .
Data Analysis and Reproducibility
Q. How should researchers handle irreproducible catalytic cycles in cobalt-nickel-platinum ternary systems?
- Methodological Answer : Implement in situ UV-vis and EPR spectroscopy to track intermediate species. Use stopped-flow techniques for rapid mixing and monitor reaction progress at millisecond resolution. If cycles diverge, assess ligand decomposition via LC-MS or batch-to-batch precursor purity via TGA .
Q. What statistical approaches validate the significance of synergistic effects in Co/Ni/Pt alloy electrocatalysts?
- Methodological Answer : Apply multivariate ANOVA to decouple individual metal contributions from synergistic interactions. Use surface-sensitive techniques like TOF-SIMS to map elemental distribution and correlate with electrochemical activity (e.g., Tafel slopes). Report confidence intervals for overpotential reductions (e.g., Δη ≥ 50 mV with p < 0.05) .
Tables for Reference
| Parameter | Cobalt Complexes | Nickel Complexes | Oxoplatinum Complexes |
|---|---|---|---|
| Typical Oxidation States | +2, +3 | +2 | +2, +4 |
| Common Ligands | EDTA, bipyridine | Cyclam, acetate | Oxalate, NH₃ |
| Magnetic Moment (μB) | 1.7–5.9 (spin-crossover) | 0–3.2 (paramagnetic) | 0 (diamagnetic) |
| Stability in Air | Oxidizes slowly | Stable | Sensitive to light |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
